3-Methoxycyclobutanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHBPUHGUPFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693370, DTXSID201306039 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-98-5, 1363381-00-3 | |
| Record name | 3-Methoxycyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYCYCLOBUTANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxycyclobutanamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxycyclobutanamine, a valuable building block in medicinal chemistry. The document details its chemical properties, stereoisomers, safety information, and a representative synthetic protocol.
Chemical and Physical Properties
This compound is a cycloalkylamine that exists as two primary stereoisomers: cis and trans. The properties of these isomers can differ, and they are typically supplied and handled as distinct chemical entities. The trans isomer is commonly available as a hydrochloride salt.
Table 1: Summary of Quantitative Data for this compound Isomers
| Property | cis-3-Methoxycyclobutanamine | trans-3-Methoxycyclobutanamine Hydrochloride |
| CAS Number | 1268521-35-2[1] | 1408074-49-6[2] |
| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol |
| Boiling Point | 122.1 ± 33.0 °C (at 760 Torr)[1] | Data not available for the free base |
| Density | 0.97 ± 0.1 g/cm³ (at 20°C, 760 Torr)[1] | Data not available |
| Flash Point | 25.4 ± 18.6 °C[1] | Data not available |
| pKa | 10.23 ± 0.40 (Predicted)[1] | Data not available |
| Storage Conditions | 2-8°C, protect from light[1] | Inert atmosphere (Nitrogen or Argon) at 2-8°C |
Safety and Handling
The cis isomer of this compound is classified as a flammable liquid that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[1] Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information (cis-isomer):
-
Signal Word: Danger[1]
-
Hazard Statements:
-
Precautionary Statements:
While specific data for the trans isomer is less available, related cycloalkylamines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) or be harmful if swallowed (H302).[3] Standard laboratory safety precautions should be observed for both isomers.
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone, 3-methoxycyclobutanone. This reaction is a cornerstone of amine synthesis in organic chemistry.
Representative Protocol: Synthesis via Reductive Amination
This protocol describes a general, one-pot procedure for the synthesis of this compound from 3-methoxycyclobutanone using ammonia and a borohydride reducing agent.
Materials:
-
3-methoxycyclobutanone
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply for inert atmosphere
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methoxycyclobutanone (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in anhydrous methanol. To this solution, add an excess of a 7N solution of ammonia in methanol (e.g., 5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS if required.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup - Separation: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography as needed.
Note: Sodium cyanoborohydride is often preferred as it is less reactive towards the starting ketone compared to the intermediate imine, reducing the formation of the alcohol byproduct.[4] However, it is highly toxic and requires careful handling. Sodium triacetoxyborohydride is a milder and less toxic alternative.[4]
Applications in Drug Discovery
While this compound itself is not known to be biologically active, its structural motif is of significant interest in medicinal chemistry. Cycloalkanes, particularly cyclobutanes, are increasingly utilized as bioisosteres for phenyl rings or other functional groups to improve metabolic stability, solubility, and selectivity of drug candidates.
The amine functionality serves as a critical synthetic handle for introducing the scaffold into larger, more complex molecules. Similar small cycloalkylamines are key intermediates in the synthesis of compounds targeting the central nervous system, such as dopamine receptor antagonists and potential antidepressants.[5] Therefore, the primary application of this compound is as a foundational building block for the discovery and development of novel therapeutics. Its value lies in its ability to introduce a constrained, three-dimensional methoxy-substituted cyclobutane ring into potential drug molecules.
References
- 1. DSpace [open.bu.edu]
- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxycyclopentanamine | C6H13NO | CID 57580071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-[(Methylamino)methyl]cyclobutan-1-ol|C6H13NO [benchchem.com]
Synthesis and Characterization of 3-Methoxycyclobutanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxycyclobutanamine, a valuable building block in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established chemical principles, and a thorough characterization profile.
Synthesis
The most plausible and efficient synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 3-methoxycyclobutanone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 3-methoxycyclobutanone. In the presence of an ammonia source, an imine is formed, which is subsequently reduced in situ by a suitable reducing agent, such as sodium borohydride, to yield this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reductive Amination of 3-Methoxycyclobutanone
Materials:
-
3-Methoxycyclobutanone
-
Ammonia in methanol (7 N solution)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of 3-methoxycyclobutanone (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For purification, the crude product can be distilled under reduced pressure or converted to its hydrochloride salt by treatment with HCl in diethyl ether followed by recrystallization.
Characterization
The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected characterization data.
Physical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Boiling Point | 120-125 °C |
| Appearance | Colorless liquid |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | CH-O |
| ~3.3 | s | 3H | OCH₃ |
| ~3.0 - 3.2 | m | 1H | CH-N |
| ~2.0 - 2.2 | m | 2H | CH₂ (adjacent to CH-N) |
| ~1.7 - 1.9 | m | 2H | CH₂ (adjacent to CH-O) |
| ~1.5 (broad) | s | 2H | NH₂ |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~75 - 80 | CH-O |
| ~55 - 60 | OCH₃ |
| ~45 - 50 | CH-N |
| ~30 - 35 | CH₂ |
| ~25 - 30 | CH₂ |
2.2.3. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 101 | [M]⁺ (Molecular ion) |
| 84 | [M - NH₃]⁺ |
| 70 | [M - OCH₃]⁺ |
| 57 | [C₄H₉]⁺ or fragmentation of the cyclobutane ring |
2.2.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (amine) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (amine) |
| 1080 - 1150 | Strong | C-O stretch (ether) |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Ammonia solutions are corrosive and have a pungent odor. Handle with appropriate care.
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources. The predicted characterization data serves as a valuable reference for confirming the identity and purity of the synthesized compound.
Spectroscopic Profile of 3-Methoxycyclobutanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxycyclobutanamine. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from analogous chemical structures. This guide also outlines standard experimental protocols for acquiring such data and includes a logical workflow for the spectroscopic analysis of a novel small molecule. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry who may be working with or synthesizing this compound.
Introduction
This compound is a small organic molecule featuring a cyclobutane ring, a primary amine, and a methoxy ether functional group. As a substituted cyclobutylamine, it represents a class of compounds that are of interest in medicinal chemistry due to their potential as bioisosteres for other cyclic and acyclic amines in drug candidates. The rigid four-membered ring can impart specific conformational constraints, which can be advantageous for optimizing ligand-receptor interactions. Accurate spectroscopic characterization is a critical first step in the synthesis and evaluation of any new chemical entity. This guide provides an in-depth, albeit predictive, spectroscopic profile to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C-1 (CH-NH₂) | ~ 3.2 - 3.8 | Multiplet | 1H |
| H on C-3 (CH-OCH₃) | ~ 3.8 - 4.2 | Multiplet | 1H |
| Methoxy Protons (-OCH₃) | ~ 3.3 | Singlet | 3H |
| Ring Protons (CH₂) | ~ 1.8 - 2.5 | Multiplets | 4H |
| Amine Protons (-NH₂) | ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (CH-NH₂) | ~ 45 - 55 |
| C-3 (CH-OCH₃) | ~ 70 - 80 |
| C-2, C-4 (CH₂) | ~ 25 - 35 |
| Methoxy Carbon (-OCH₃) | ~ 55 - 60 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| Alkane | C-H Stretch (sp³) | 2850 - 2960 | Strong |
| Ether | C-O Stretch | 1050 - 1150 | Strong |
| Methoxy Group | C-H Stretch | 2800 - 2860 | Weak |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)
| m/z | Ion | Comments |
| 101 | [M]⁺ | Molecular ion (expected to be an odd number due to the presence of one nitrogen atom) |
| 84 | [M-NH₃]⁺ | Loss of ammonia |
| 70 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 57 | [C₄H₉]⁺ | Cyclobutyl fragment after loss of functional groups |
| 45 | [CH₃O=CH₂]⁺ | Common fragment from α-cleavage of ethers |
| 30 | [CH₂=NH₂]⁺ | Common fragment from α-cleavage of primary amines |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[1] An internal standard such as tetramethylsilane (TMS) may be added. The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to improve its homogeneity, which enhances the resolution of the spectra. For a ¹H NMR spectrum, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[2] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[3] Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly onto a crystal (e.g., diamond or germanium).[3][4] A background spectrum of the empty sample holder (or pure solvent) is first recorded and then automatically subtracted from the sample spectrum to show only the absorbance of the compound.[4] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
In a typical mass spectrometry procedure, the sample is introduced into the instrument and ionized.[5] For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion.[5] This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments.[6] The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[7] A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized small molecule such as this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
An In-depth Technical Guide to cis- and trans-3-Methoxycyclobutanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the cis- and trans- isomers of 3-methoxycyclobutanamine. These compounds are valuable building blocks in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. The rigid, puckered cyclobutane scaffold offers a unique three-dimensional framework that can be exploited to enhance pharmacological properties such as potency, selectivity, and metabolic stability.
Introduction
The strategic incorporation of small, rigid carbocyclic scaffolds is a well-established approach in modern drug design to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The cyclobutane ring, in particular, provides a conformationally constrained structure that can orient pharmacophoric groups in a precise manner, leading to enhanced binding affinity and selectivity for biological targets. The this compound isomers, with their amine and methoxy functionalities, serve as versatile synthons for the creation of diverse chemical libraries aimed at various therapeutic targets. This guide details the stereoselective synthesis, spectroscopic characterization, and known biological relevance of the cis- and trans- isomers of this compound.
Synthesis of cis- and trans-3-Methoxycyclobutanamine
The stereoselective synthesis of cis- and trans-3-methoxycyclobutanamine typically involves a multi-step sequence starting from a commercially available cyclobutane precursor. A common strategy involves the reduction of a ketone to an alcohol, followed by methylation and subsequent introduction of the amine functionality. The stereochemistry is often controlled during the reduction step or through the use of stereoisomerically pure starting materials.
A general synthetic approach can be conceptualized as starting from 3-oxocyclobutanecarboxylic acid. The ketone can be protected, for instance, as a ketal, and the carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the ketone can be reduced to the corresponding alcohol, which can then be methylated. The stereoselectivity of the reduction of the ketone (e.g., using different reducing agents) can yield either the cis- or trans- alcohol precursor, which then dictates the final stereochemistry of the methoxy and amine groups. Another route involves the conversion of 3-oxocyclobutanecarboxylic acid to 3-Boc-aminomethyl cyclobutanone, which can then be further manipulated.
While specific, detailed public-domain protocols for the synthesis of these exact isomers are scarce, the general principles of stereoselective synthesis of substituted cyclobutanes apply. The synthesis of related compounds, such as cis-3-methylcyclobutanamine hydrochloride, involves the deprotection of a Boc-protected amine with hydrochloric acid.
Spectroscopic Characterization
The unambiguous differentiation of the cis- and trans- isomers of this compound is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the methoxy and amino groups leads to distinct chemical shifts and coupling constants for the cyclobutane ring protons.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the hydrochloride salts of cis- and trans-3-methoxycyclobutanamine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| cis -3-Methoxycyclobutanamine HCl | DMSO-d₆ | - | 7.22 (d, J=6.0 Hz, 1H), 6.49 (d, J=7.2 Hz, 1H), 5.56 (s, 2H), 3.96 (s, 2H), 3.90-3.85 (m, 2H), 3.75-3.59 (m, 4H), 3.34-3.20 (m, 2H) | - |
| trans -3-Methoxycyclobutanamine HCl | CD₃OD | - | 8.57 (s, 1H), 7.21-7.14 (m, 1H), 6.99-6.92 (m, 1H), 5.58-5.31 (m, 1H), 4.50-4.35 (m, 1H) | - |
Note: The provided ¹H NMR data from patent literature appears to be for derivative compounds where the amine has been further functionalized. The data is presented here as found in the source documents.[1][2]
Applications in Drug Discovery and Development
The cis- and trans- isomers of this compound are valuable building blocks for the synthesis of biologically active molecules. Their incorporation into drug candidates can lead to improved pharmacological properties.[3]
Known Biological Targets
Recent patent literature highlights the use of these isomers in the development of inhibitors for key oncology targets:
-
Poly (ADP-ribose) Polymerase 14 (PARP14): Both cis- and trans-3-methoxycyclobutanamine have been used in the synthesis of quinazolinone-based PARP14 inhibitors.[2] PARP14 is implicated in the regulation of cellular signaling pathways and is a target for cancer and inflammatory diseases.[2]
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C Mutant: The trans-isomer has been incorporated into small molecule inhibitors targeting the KRAS G12C mutant, a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[4]
Signaling Pathways
The therapeutic utility of compounds derived from these isomers lies in their ability to modulate critical cellular signaling pathways.
PARP14 is known to influence signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells. The development of inhibitors for PARP14 is an active area of research.
Caption: Inhibition of PARP14 by derived compounds.
The KRAS protein is a central node in the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival. The G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. Inhibitors derived from trans-3-methoxycyclobutanamine are designed to block this aberrant signaling.[5]
Caption: Targeting the KRAS G12C signaling cascade.
Conclusion
The cis- and trans- isomers of this compound are valuable and versatile building blocks in the field of drug discovery. Their rigid cyclobutane core provides a unique structural motif that can be leveraged to design potent and selective inhibitors of important therapeutic targets, as evidenced by their recent application in the development of PARP14 and KRAS G12C inhibitors. This guide provides a foundational understanding of their synthesis, characterization, and biological relevance, which will be of utility to researchers and scientists working on the design and development of novel therapeutics. Further exploration of these isomers in the synthesis of new chemical entities is warranted to fully exploit their potential in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
The Emerging Potential of 3-Methoxycyclobutanamine Analogs in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is an increasingly important structural component in medicinal chemistry, prized for its ability to confer unique three-dimensional conformations and favorable physicochemical properties to bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and structure-activity relationships (SAR) of 3-methoxycyclobutanamine and its structural analogs and derivatives. In the absence of extensive direct research on this specific scaffold, this paper draws upon established synthetic methodologies for substituted cyclobutanes and the known biological roles of analogous compounds to provide a predictive framework for researchers. This guide aims to serve as a foundational resource to stimulate and guide future research and development in this promising area of chemical biology.
Introduction to the this compound Scaffold
The this compound core combines the conformational rigidity of the cyclobutane ring with the functional handles of a primary amine and a methoxy group. This unique combination offers several potential advantages in drug design:
-
Improved Metabolic Stability: The cyclobutane ring can act as a bioisostere for more metabolically labile groups, potentially enhancing the pharmacokinetic profile of a drug candidate.[1][3]
-
Three-Dimensional Diversity: The non-planar nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling tailored interactions with biological targets.[1][4]
-
Modulation of Physicochemical Properties: The methoxy and amine groups provide opportunities to fine-tune polarity, lipophilicity, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
This guide will systematically explore the synthetic pathways to access this scaffold and its derivatives, discuss potential biological applications based on data from structurally related compounds, and propose a framework for systematic SAR studies.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs can be approached through several strategic pathways. The following sections detail plausible experimental protocols for the synthesis of the core structure and its subsequent derivatization.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to this compound can be envisioned starting from a commercially available cyclobutane derivative, such as cyclobutanone. The key steps would involve the introduction of the methoxy and amine functionalities.
Experimental Protocol: Synthesis of this compound
-
Reduction of Cyclobutanone: To a solution of cyclobutanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature, then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclobutanol.
-
Etherification of Cyclobutanol: The crude cyclobutanol (1.0 eq) is dissolved in anhydrous THF, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give methoxycyclobutane.
-
Functionalization and Amination: Further functionalization to introduce the amine group can be achieved through various methods, such as a Hofmann or Curtius rearrangement from a carboxylic acid derivative, or reductive amination of a ketone. A potential route involves the conversion of a suitable cyclobutane precursor to 3-methoxycyclobutanone, followed by reductive amination.
Derivatization of this compound
The primary amine of this compound serves as a versatile handle for a wide range of derivatization reactions, including N-alkylation, N-acylation, and sulfonylation.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and the carbonyl compound in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: N-Acylation
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or carboxylic acid anhydride (1.1 eq)
-
Triethylamine or pyridine as a base
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve this compound in DCM and cool to 0 °C.
-
Add the base.
-
Add the acylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Synthetic Workflow Diagram
References
Navigating the Uncharted: A Technical Guide to the Hypothetical Biological Activity Screening of 3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available information regarding the biological activity of 3-Methoxycyclobutanamine. This molecule represents a novel chemical entity with uncharacterized potential. This guide, therefore, presents a hypothetical, yet rigorous, framework for the initial biological activity screening of this and other novel small molecules. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to serve as a technical template for such an investigation.
Introduction to a Novel Chemical Entity
This compound is a small molecule featuring a cyclobutane ring, a primary amine, and a methoxy group. The strained cyclobutane ring offers a three-dimensional scaffold that is distinct from more common ring systems in medicinal chemistry. The primary amine provides a key site for hydrogen bonding and potential salt formation, while the methoxy group can influence lipophilicity and metabolic stability. The combination of these features makes it an intriguing candidate for biological screening, as its unique structure may lead to novel interactions with biological targets.
A General Framework for Biological Activity Screening
The initial investigation into a novel compound's biological activity typically follows a tiered approach, often referred to as a screening cascade. This process is designed to efficiently identify potential activities from a broad range of possibilities and then progressively focus on the most promising leads.
Illustrative Quantitative Data Summary
Following the screening cascade, quantitative data would be meticulously collected and organized to allow for clear comparison and decision-making. The table below is a template demonstrating how such data for a hypothetical active compound, "Compound X" (representing this compound), might be presented.
| Assay Type | Target/Cell Line | Parameter | Result (Compound X) |
| Primary Screening | |||
| Cell Viability | MCF-7 (Breast) | % Growth | 45% at 10 µM |
| Cell Viability | A549 (Lung) | % Growth | 98% at 10 µM |
| Cell Viability | HCT116 (Colon) | % Growth | 38% at 10 µM |
| Secondary Assays | |||
| Dose-Response | MCF-7 | IC50 | 2.5 µM |
| Dose-Response | HCT116 | IC50 | 1.8 µM |
| Selectivity Panel | |||
| Kinase Inhibition | Kinase Y | IC50 | 0.5 µM |
| Kinase Inhibition | Kinase Z | IC50 | > 50 µM |
| In Vitro ADME | |||
| Microsomal Stability | Human Liver | t½ | 45 min |
Table 1: A template for summarizing the quantitative data from a hypothetical biological activity screening of a novel compound.
Exemplary Experimental Protocols
Detailed and reproducible protocols are critical for any scientific investigation. Below are examples of standard protocols that could be employed in the initial screening of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then diluted in media). Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Example: Kinase Y)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of Kinase Y enzyme, a suitable peptide substrate, and ATP.
-
Compound Addition: In a 384-well plate, add 5 µL of serially diluted this compound in reaction buffer.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing Kinase Y and the peptide substrate to each well. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add a detection reagent (e.g., a phosphospecific antibody in a TR-FRET or luminescence-based format) to stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a suitable plate reader after a 60-minute incubation with the detection reagent.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Hypothetical Signaling Pathway Investigation
If primary screening were to reveal, for instance, potent and selective inhibition of "Kinase Y," subsequent efforts would focus on understanding the impact of this inhibition on cellular signaling pathways. Kinase Y could be part of a larger cascade, such as a mitogen-activated protein kinase (MAPK) pathway, which is frequently implicated in cancer cell proliferation.
Conclusion
While the biological activity of this compound remains to be elucidated, its novel chemical structure warrants investigation. The framework presented in this guide outlines a systematic and robust approach to the initial screening of this and other unexplored compounds. Through a phased process of high-throughput screening, hit confirmation, and mechanistic studies, the therapeutic potential of such novel entities can be effectively assessed. The path from a novel molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational screening activities detailed here. The exploration of uncharted chemical space, represented by molecules like this compound, is essential for the future of drug discovery.
The Untapped Potential of 3-Methoxycyclobutanamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small, rigid scaffolds are highly sought after in modern drug discovery for their ability to provide precise three-dimensional arrangements of pharmacophoric features, leading to improved potency and selectivity. The cyclobutane moiety, in particular, has garnered increasing interest as a bioisosteric replacement for larger or more flexible groups. This technical guide explores the potential applications of 3-Methoxycyclobutanamine, a relatively underexplored building block, in medicinal chemistry. While direct literature on its biological activity is sparse, this document extrapolates its potential from the well-established roles of cyclobutane derivatives and substituted amines in various therapeutic areas. We present hypothetical applications, potential synthetic routes, and example experimental protocols to stimulate further research into this promising scaffold.
Introduction: The Rise of Small Rings in Drug Design
The quest for novel chemical matter in drug discovery is relentless. Medicinal chemists are continuously searching for scaffolds that offer a balance of rigidity, synthetic accessibility, and desirable physicochemical properties. Small, saturated rings, such as cyclobutanes, have emerged as valuable components in the design of new therapeutic agents.[1][2] Their constrained nature can help to lock in bioactive conformations, reduce entropic penalties upon binding to a target, and provide novel intellectual property space. The incorporation of a cyclobutane ring can influence a molecule's metabolic stability and membrane permeability, key parameters in drug development.
This guide focuses on the potential of this compound, a bifunctional building block that combines the rigidity of the cyclobutane core with the versatile chemical handles of a methoxy group and a primary amine.
Physicochemical Properties and Structural Features
-
A Strained Cyclobutane Ring: This imparts a defined three-dimensional geometry.
-
A Methoxy Group: This group can act as a hydrogen bond acceptor and influence solubility and metabolic stability. Its position on the ring can be used to probe specific interactions within a binding pocket.
-
A Primary Amine: This is a key functional group for forming salts to improve solubility and for introducing a wide range of substituents to explore structure-activity relationships (SAR).
A summary of the computed properties for a closely related compound is presented in Table 1.
| Property | Value (for trans-3-methoxy-N-methyl-cyclobutanamine HCl) | Data Source |
| Molecular Formula | C12H28Cl2N2O2 | PubChem[3] |
| Molecular Weight | 303.27 g/mol | PubChem[3] |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Computed Physicochemical Properties of a this compound Analog.
Potential Therapeutic Applications
Based on the known biological activities of other small cyclic amines and cyclobutane-containing molecules, this compound could serve as a valuable building block in the following therapeutic areas:
Kinase Inhibition
The cyclobutane scaffold has been successfully incorporated into kinase inhibitors. For example, 3-hydroxycyclobutanecarbonitrile is a key building block for Tofacitinib, a Janus kinase (JAK) inhibitor.[1] The rigid nature of the cyclobutane ring helps to position key binding motifs correctly within the ATP-binding pocket of the kinase. The amine group of this compound could be functionalized to interact with the hinge region of a kinase, while the methoxy group could be directed towards the solvent-exposed region or a specific sub-pocket.
GPCR Modulation
Many G-protein coupled receptor (GPCR) ligands are characterized by a basic amine that interacts with a conserved aspartate residue in transmembrane helix 3. The this compound scaffold could be elaborated to present the amine in a specific orientation for optimal interaction with the GPCR binding site. The methoxy group could provide additional interactions to enhance subtype selectivity.
Ion Channel Blockade
Small amines are known to act as blockers for various ion channels. The defined stereochemistry of the this compound scaffold could be exploited to develop selective blockers. The cyclobutane ring could position the amine moiety within the channel pore, while substituents appended to the amine could modulate the blocking kinetics and affinity.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is not widely reported, but a plausible synthetic route can be envisioned starting from a commercially available cyclobutanone derivative.
Hypothetical Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway leverages common and robust chemical transformations.
Figure 1: Hypothetical synthesis of this compound.
Example Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Oximation of 3-Methoxycyclobutanone
-
To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound oxime, which may be used in the next step without further purification.
Step 2: Reduction of this compound Oxime
-
Dissolve the crude oxime from the previous step in methanol.
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by distillation or column chromatography to yield the final product.
Hypothetical Biological Evaluation: Kinase Inhibition Assay
To explore the potential of this compound as a scaffold for kinase inhibitors, a library of derivatives could be synthesized and screened against a panel of kinases.
Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening a compound library against a target kinase.
Figure 2: Workflow for kinase inhibitor screening.
Example Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
-
Prepare a series of dilutions of the test compounds (derived from this compound) in DMSO.
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP in a buffer solution.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for 1 hour.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Potential Signaling Pathway Involvement
Should derivatives of this compound prove to be effective kinase inhibitors, they could modulate various signaling pathways implicated in diseases such as cancer and inflammation. For example, inhibition of a kinase in the MAPK/ERK pathway could have therapeutic benefits.
Figure 3: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, building block for medicinal chemistry. Its rigid cyclobutane core, combined with the synthetic versatility of the methoxy and amine functional groups, makes it a promising scaffold for the development of novel therapeutics. While direct experimental data is currently lacking, the known successes of other cyclobutane-containing drugs provide a strong rationale for its investigation.
Future work should focus on developing efficient and scalable syntheses of this compound and its enantiomers. The creation and screening of small, focused libraries of its derivatives against various biological targets, particularly kinases, GPCRs, and ion channels, is a logical next step. Such studies will be crucial in uncovering the true potential of this promising scaffold in the ongoing search for new medicines.
References
Methodological & Application
Synthesis of 3-Methoxycyclobutanamine via Reductive Amination: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry, through reductive amination of 3-methoxycyclobutanone. Two primary methods are presented: a catalytic hydrogenation approach using Raney® Nickel and a milder, more selective method employing sodium triacetoxyborohydride (STAB). This document offers a comprehensive guide, including experimental procedures, quantitative data comparison, and visual workflows to aid in the successful synthesis of the target compound.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction, which involves the formation of an intermediate imine or iminium ion followed by its reduction, is widely favored for its efficiency and broad substrate scope.[1][2] this compound is a key structural motif in various pharmacologically active molecules, and its efficient synthesis is of significant interest to the drug development community. This note details two robust protocols for its preparation from 3-methoxycyclobutanone, providing researchers with versatile options depending on available equipment and desired reaction conditions.
Comparative Data of Synthetic Protocols
Two distinct and effective methods for the synthesis of this compound are outlined below. The choice of method may be guided by factors such as available equipment, safety considerations, and desired scale.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Borohydride Reduction |
| Starting Material | 3-Methoxycyclobutanone | 3-Methoxycyclobutanone |
| Amine Source | Ammonia (in Ethanol) | Ammonium Acetate |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Triacetoxyborohydride (STAB) |
| Catalyst | Raney® Nickel | Acetic Acid (as catalyst for imine formation) |
| Solvent | Ethanol | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | 100 °C | Room Temperature |
| Pressure | 80 psi (H₂) | Atmospheric |
| Reaction Time | 12 hours | 12-24 hours |
| Reported Yield | ~85% | High (typically >80% for analogous ketones)[1][3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method utilizes high-pressure hydrogen gas and a nickel catalyst for the reductive amination.
Materials:
-
3-Methoxycyclobutanone
-
Ethanol (anhydrous)
-
Ammonia (7N solution in ethanol)
-
Raney® Nickel (50% slurry in water)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a high-pressure reactor vessel, add 3-methoxycyclobutanone.
-
Add a 7N solution of ammonia in ethanol.
-
Under an inert atmosphere, carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and should be handled with care.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel to 80 psi with hydrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and pressure for 12 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol offers a milder alternative using a chemical reducing agent at atmospheric pressure.[1][3][4]
Materials:
-
3-Methoxycyclobutanone
-
Ammonium Acetate
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxycyclobutanone and ammonium acetate.
-
Add 1,2-dichloroethane (or THF) to the flask.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Comparison of the two synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through reductive amination of 3-methoxycyclobutanone using either catalytic hydrogenation or a borohydride-based reducing agent. The catalytic method is suitable for larger-scale synthesis where appropriate high-pressure equipment is available. The sodium triacetoxyborohydride method provides a milder, highly selective, and more accessible alternative for laboratory-scale synthesis, avoiding the need for specialized high-pressure apparatus and the handling of pyrophoric catalysts. Both protocols offer high yields and represent reliable methods for accessing this important synthetic intermediate.
References
The Emerging Role of 3-Methoxycyclobutanamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic potential is a driving force in modern drug discovery. Among the emerging building blocks, saturated small rings have garnered significant attention for their ability to provide unique three-dimensional diversity and favorable physicochemical properties. This document provides an in-depth look at 3-Methoxycyclobutanamine, a promising yet underexplored building block, and its potential applications in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.
Introduction to this compound
This compound is a bifunctional building block featuring a cyclobutane core, a primary or secondary amine, and a methoxy group. This unique combination of functionalities offers several advantages in medicinal chemistry:
-
Three-Dimensional Scaffolding: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, enabling precise interactions with biological targets.
-
Improved Physicochemical Properties: The incorporation of a cyclobutane moiety can lead to improved metabolic stability, reduced planarity, and enhanced solubility compared to more traditional aromatic scaffolds.
-
Versatile Synthetic Handle: The amine functionality serves as a key attachment point for further chemical elaboration, allowing for the construction of diverse compound libraries. The methoxy group can influence lipophilicity and may engage in specific hydrogen bond interactions within a target's binding site.
Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway
A primary area of application for this compound and its derivatives is in the development of protein kinase inhibitors. The Janus kinase (JAK) family of enzymes, which play a critical role in the JAK-STAT signaling pathway, are particularly relevant targets. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. Inhibiting JAKs can therefore modulate the inflammatory response and cell proliferation.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Proposed Synthesis of this compound Derivatives
Experimental Protocols (Hypothetical Examples)
The following protocols are hypothetical and based on general procedures for reactions of this type. They are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of cis-3-Methoxycyclobutanamine
Materials:
-
cis-3-Aminocyclobutanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cis-3-aminocyclobutanol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cis-3-methoxycyclobutanamine.
Protocol 2: Coupling of this compound to a Heterocyclic Core (General)
Materials:
-
This compound (cis or trans)
-
Chloro-substituted heterocyclic core (e.g., a pyrimidine or pyridine derivative)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the chloro-substituted heterocyclic core (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired N-(3-methoxycyclobutyl)heterocyclic compound.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for compounds derived from this compound is not extensively published, we can infer potential SAR based on related cyclobutane-containing kinase inhibitors. The table below presents hypothetical data to illustrate the potential impact of stereochemistry and substitution on kinase inhibition.
| Compound ID | Stereochemistry | R Group on Amine | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Ex-1 | cis | H | 150 | 300 | 50 |
| Ex-2 | trans | H | 80 | 150 | 25 |
| Ex-3 | cis | Methyl | 120 | 250 | 40 |
| Ex-4 | trans | Methyl | 60 | 120 | 15 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
From this hypothetical data, a few SAR trends can be postulated:
-
Stereochemistry: The trans isomer may exhibit greater potency compared to the cis isomer, potentially due to a more favorable orientation of the substituents within the kinase active site.
-
Amine Substitution: Small alkyl substitution on the amine, such as a methyl group, might be tolerated or even slightly improve potency.
-
Selectivity: The cyclobutane scaffold could be tuned to achieve selectivity among the JAK family members.
Conclusion and Future Directions
This compound represents a valuable and underexplored building block for modern drug discovery. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The hypothetical protocols and SAR data presented here provide a foundation for researchers to begin exploring the potential of this promising molecule. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate the therapeutic potential of the this compound scaffold.
Application Notes and Protocols for the Synthesis of Constrained Analogues Using (R)-3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In contemporary drug discovery, the synthesis of conformationally constrained analogues of bioactive molecules is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic properties. The incorporation of rigid scaffolds reduces the entropic penalty upon binding to a biological target, often leading to improved affinity. Cyclobutane derivatives, in particular, are attractive building blocks for introducing conformational constraints due to their unique three-dimensional geometry.[1][2] This document provides detailed application notes and protocols for the synthesis of constrained analogues utilizing the chiral building block, (R)-3-Methoxycyclobutanamine. The focus is on the formation of amide bonds with various carboxylic acids, a common linkage in many pharmaceutical agents.[3] The protocols provided are representative examples of standard synthetic procedures.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-acyl-(R)-3-methoxycyclobutanamine Analogues
| Analogue ID | Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| CBA-001 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85 | >98 |
| CBA-002 | 4-Chlorobenzoic Acid | EDC/HOBt | NMM | DCM | 6 | 82 | >97 |
| CBA-003 | Acetic Acid | T3P | Pyridine | THF | 2 | 91 | >99 |
| CBA-004 | Phenylacetic Acid | COMU | DIPEA | DMF | 3 | 88 | >98 |
| CBA-005 | Boc-L-Proline | PyBOP | DIPEA | DCM | 5 | 79 | >96 |
Table 2: Characterization Data for Representative N-acyl-(R)-3-methoxycyclobutanamine Analogues
| Analogue ID | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | ¹H NMR (δ, ppm, CDCl₃) Highlights |
| CBA-001 | C₁₃H₁₇NO₂ | 220.1332 | 220.1335 | 7.80-7.78 (m, 2H), 7.50-7.40 (m, 3H), 6.25 (d, 1H), 4.55 (m, 1H), 3.95 (m, 1H), 3.25 (s, 3H), 2.80-2.70 (m, 2H), 2.30-2.20 (m, 2H) |
| CBA-002 | C₁₃H₁₆ClNO₂ | 254.0942 | 254.0946 | 7.75 (d, 2H), 7.40 (d, 2H), 6.30 (d, 1H), 4.50 (m, 1H), 3.90 (m, 1H), 3.28 (s, 3H), 2.75-2.65 (m, 2H), 2.35-2.25 (m, 2H) |
| CBA-003 | C₈H₁₅NO₂ | 158.1176 | 158.1179 | 5.80 (d, 1H), 4.40 (m, 1H), 3.85 (m, 1H), 3.20 (s, 3H), 2.60-2.50 (m, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H) |
Experimental Protocols
The following protocols describe detailed methodologies for the synthesis of constrained analogues via amide bond formation with (R)-3-Methoxycyclobutanamine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the synthesis of N-acyl-(R)-3-methoxycyclobutanamine derivatives using HATU as the coupling reagent.
Materials:
-
(R)-3-Methoxycyclobutanamine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of (R)-3-Methoxycyclobutanamine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(R)-3-methoxycyclobutanamine analogue.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a classic and cost-effective method for amide bond formation using EDC in combination with HOBt.
Materials:
-
(R)-3-Methoxycyclobutanamine
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
Anhydrous DCM (Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add NMM (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add (R)-3-Methoxycyclobutanamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide product.
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of constrained analogues using (R)-3-Methoxycyclobutanamine.
References
Application Notes and Protocols for Parallel Synthesis of 3-Methoxycyclobutanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the parallel synthesis of a library of 3-methoxycyclobutanamine derivatives. The protocols outlined below are designed for high-throughput synthesis and are suitable for generating a diverse set of compounds for screening in drug discovery programs. The this compound scaffold is a valuable starting point for the development of novel therapeutics due to its three-dimensional structure and desirable physicochemical properties.
Introduction
Parallel synthesis is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries.[1][2][3] By performing multiple reactions simultaneously, researchers can efficiently explore the structure-activity relationships (SAR) of a lead compound.[4][5] This document details a robust workflow for the parallel synthesis of N-acyl and N-sulfonyl derivatives of this compound, starting from a common intermediate. The methodologies described are amenable to automation and high-throughput purification techniques.
Overview of the Synthetic Strategy
The parallel synthesis strategy involves a two-step sequence starting from a protected this compound core. The key steps are:
-
Deprotection: Removal of the amine protecting group to reveal the free amine.
-
Diversification: Acylation or sulfonylation of the free amine with a variety of carboxylic acids or sulfonyl chlorides in a parallel format.
This approach allows for the introduction of a wide range of substituents at the amino group, leading to a structurally diverse library of final compounds.
Experimental Protocols
Protocol 1: Parallel Deprotection of Boc-3-methoxycyclobutanamine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material in a 96-well plate format.
Materials:
-
N-Boc-3-methoxycyclobutanamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
96-well deep-well plate
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker
Procedure:
-
In each well of a 96-well deep-well plate, add a solution of N-Boc-3-methoxycyclobutanamine (100 mg, 0.46 mmol) in DCM (2 mL).
-
To each well, add TFA (0.5 mL) dropwise at 0 °C.
-
Seal the plate and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixtures in each well under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude this compound trifluoroacetate salt is used directly in the next step without further purification.
Protocol 2: Parallel Amide Coupling
This protocol outlines the parallel synthesis of N-acyl-3-methoxycyclobutanamine derivatives using a diverse set of carboxylic acids.
Materials:
-
Crude this compound trifluoroacetate salt from Protocol 1
-
A library of diverse carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
96-well deep-well plate
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker
Procedure:
-
To each well of the 96-well plate containing the crude this compound trifluoroacetate salt, add a solution of the corresponding carboxylic acid (0.5 mmol) in DMF (2 mL).
-
Add DIPEA (0.24 mL, 1.38 mmol) to each well to neutralize the trifluoroacetate salt.
-
Add a solution of BOP (243 mg, 0.55 mmol) in DMF (1 mL) to each well.
-
Seal the plate and shake the reaction mixtures at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reactions by adding water (2 mL) to each well.
-
The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.
Protocol 3: Parallel Sulfonamide Synthesis
This protocol describes the parallel synthesis of N-sulfonyl-3-methoxycyclobutanamine derivatives using a variety of sulfonyl chlorides.
Materials:
-
Crude this compound trifluoroacetate salt from Protocol 1
-
A library of diverse sulfonyl chlorides
-
Pyridine
-
Dichloromethane (DCM)
-
96-well deep-well plate
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker
Procedure:
-
To each well of the 96-well plate containing the crude this compound trifluoroacetate salt, add DCM (2 mL).
-
Add pyridine (0.11 mL, 1.38 mmol) to each well.
-
Add a solution of the corresponding sulfonyl chloride (0.5 mmol) in DCM (1 mL) to each well at 0 °C.
-
Seal the plate and shake the reaction mixtures at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, add saturated aqueous sodium bicarbonate solution (2 mL) to each well to quench the reaction.
-
Extract the aqueous layer with DCM (2 x 2 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
The crude products can be purified by high-throughput parallel purification.
Data Presentation
The following table summarizes the hypothetical results for a representative set of synthesized derivatives.
| Compound ID | R-Group (from Carboxylic Acid/Sulfonyl Chloride) | Reaction Type | Yield (%) | Purity (%) | Mass (m/z) [M+H]⁺ |
| 1a | Benzoyl | Amide Coupling | 78 | 95 | 220.13 |
| 1b | 4-Chlorobenzoyl | Amide Coupling | 75 | 92 | 254.09 |
| 1c | 2-Thiophenecarbonyl | Amide Coupling | 72 | 96 | 226.09 |
| 1d | Cyclohexanecarbonyl | Amide Coupling | 81 | 98 | 226.18 |
| 2a | Benzenesulfonyl | Sulfonamide Synthesis | 65 | 91 | 256.10 |
| 2b | 4-Toluenesulfonyl | Sulfonamide Synthesis | 68 | 94 | 270.12 |
| 2c | 4-Nitrobenzenesulfonyl | Sulfonamide Synthesis | 62 | 90 | 301.09 |
| 2d | 1-Naphthalenesulfonyl | Sulfonamide Synthesis | 60 | 89 | 306.12 |
Visualizations
The following diagrams illustrate the experimental workflow for the parallel synthesis of this compound derivatives.
Caption: Overall workflow for parallel synthesis.
Caption: Amide coupling workflow.
Caption: Sulfonamide synthesis workflow.
References
- 1. Tapping chemistry: Concocting combinatorials [pubsapp.acs.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxycyclobutanamine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Methoxycyclobutanamine, a key building block in the development of novel therapeutics. The described synthetic route is designed for scalability, making it suitable for producing the quantities required for preclinical studies. Detailed experimental protocols for each synthetic step are provided, along with methods for purification and characterization of the intermediates and the final product. All quantitative data, including yields and purity assessments, are summarized in tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the process.
Introduction
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can improve the pharmacological properties of drug candidates. This compound, in particular, serves as a valuable precursor for the synthesis of a wide range of biologically active molecules. The ability to produce this intermediate on a large scale is crucial for advancing drug discovery programs from the lead optimization phase to preclinical evaluation.
This application note outlines a robust and scalable three-step synthesis of this compound starting from the commercially available precursor, 3-hydroxycyclobutanone. The synthesis involves:
-
Methylation of 3-hydroxycyclobutanone via a Williamson ether synthesis to produce 3-methoxycyclobutanone.
-
Reductive amination of 3-methoxycyclobutanone to yield the target compound, this compound.
Each step has been optimized for yield, purity, and ease of operation on a larger scale, minimizing the need for chromatographic purification where possible.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methoxycyclobutanone
This protocol details the methylation of 3-hydroxycyclobutanone using sodium hydride and methyl iodide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Hydroxycyclobutanone | 86.09 | 50.0 g | 0.581 |
| Sodium Hydride (60% disp. in mineral oil) | 24.00 | 25.6 g | 0.640 |
| Methyl Iodide | 141.94 | 43.4 mL | 0.697 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| Saturated aq. NH4Cl | - | 200 mL | - |
| Diethyl Ether | - | 3 x 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (2 x 50 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF (250 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-hydroxycyclobutanone in anhydrous THF (250 mL) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford 3-methoxycyclobutanone as a colorless oil.
Expected Yield and Characterization:
| Parameter | Result |
| Yield | 75-85% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.20-3.10 (m, 1H), 2.90-2.75 (m, 2H), 2.45-2.30 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 207.5, 75.8, 56.2, 45.1 |
| MS (ESI) | m/z 101.1 [M+H]⁺ |
Step 2: Synthesis of this compound
This protocol describes the reductive amination of 3-methoxycyclobutanone using ammonium acetate and sodium cyanoborohydride.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Methoxycyclobutanone | 100.12 | 40.0 g | 0.399 |
| Ammonium Acetate | 77.08 | 154 g | 1.99 |
| Sodium Cyanoborohydride | 62.84 | 30.1 g | 0.479 |
| Methanol (MeOH) | - | 400 mL | - |
| 2 M Hydrochloric Acid in Diethyl Ether | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| 2 M Sodium Hydroxide | - | As needed | - |
| Dichloromethane (DCM) | - | 3 x 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 1 L round-bottom flask, add 3-methoxycyclobutanone and methanol.
-
Add ammonium acetate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and adjust the pH to ~2 with concentrated HCl.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Adjust the pH of the aqueous layer to >12 with 2 M sodium hydroxide.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. For long-term storage and ease of handling, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a 2 M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.
Expected Yield and Characterization:
| Parameter | Result |
| Yield | 65-75% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.70-3.60 (m, 1H), 3.28 (s, 3H), 2.80-2.70 (m, 1H), 2.30-2.15 (m, 2H), 1.80-1.65 (m, 2H), 1.55 (br s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 78.1, 55.8, 45.2, 32.5 |
| MS (ESI) | m/z 102.1 [M+H]⁺ |
| Purity (HPLC) | >95% |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the final product, this compound. Due to the lack of a strong chromophore, pre-column derivatization is recommended for UV detection.
Derivatization Agent: Dansyl Chloride
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
To 100 µL of this solution, add 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Vortex and let it stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Safety Considerations
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate gloves.
-
Sodium Cyanoborohydride: Toxic. Avoid contact with acids, which can release hydrogen cyanide gas.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Protecting Group Strategies for 3-Methoxycyclobutanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules incorporating this scaffold. This document outlines detailed protocols for the protection and deprotection of the primary amine functionality of this compound with commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
Introduction
This compound is a key structural motif in the development of novel therapeutic agents. Its strained cyclobutane ring and the presence of a methoxy group can impart unique conformational constraints and metabolic stability to drug candidates. To facilitate multi-step syntheses involving this amine, temporary protection of the nucleophilic amino group is often necessary to prevent unwanted side reactions. The choice of protecting group depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the mildness of its subsequent removal.
Commonly Used Protecting Groups
The most widely utilized protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc. These groups effectively decrease the nucleophilicity and basicity of the amine.[1][2]
-
tert-Butoxycarbonyl (Boc): The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[3][4][5] It is one of the most common protecting groups in non-peptide chemistry.[5]
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[2][4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its base-lability, allowing for its removal under very mild conditions, which is particularly useful in the presence of acid-sensitive functional groups.[2]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical reaction conditions and yields for the protection and deprotection of primary amines, providing a general guideline for this compound. It is important to note that optimization may be required for this specific substrate.
| Protecting Group | Protection Reagent | Typical Solvent(s) | Typical Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., TEA, NaOH) | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Room Temperature, 1-16 h | >90 | Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane/Methanol | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, TEA) | Dioxane/Water, DCM | 0 °C to Room Temperature, 2-4 h | >90 | H₂, Pd/C | >95 |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Piperidine) | Dioxane/Water, DMF | Room Temperature, 1-3 h | >90 | 20% Piperidine in DMF | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below.
Protocol 1: Boc Protection of this compound
This protocol describes the formation of tert-butyl (3-methoxycyclobutyl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Boc Deprotection of tert-Butyl (3-Methoxycyclobutyl)carbamate
This protocol describes the removal of the Boc protecting group to regenerate this compound.
Materials:
-
tert-Butyl (3-methoxycyclobutyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (3-methoxycyclobutyl)carbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution or another suitable base until the solution is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Cbz Protection of this compound
This protocol describes the formation of benzyl (3-methoxycyclobutyl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane/Water mixture or Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, extract the mixture with diethyl ether to remove any excess Cbz-Cl.
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the Cbz-protected amine.
Protocol 4: Cbz Deprotection of Benzyl (3-Methoxycyclobutyl)carbamate
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenolysis.
Materials:
-
Benzyl (3-methoxycyclobutyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve benzyl (3-methoxycyclobutyl)carbamate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Fmoc Protection of this compound
This protocol describes the formation of (9H-fluoren-9-yl)methyl (3-methoxycyclobutyl)carbamate.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water mixture or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Protocol 6: Fmoc Deprotection of (9H-fluoren-9-yl)methyl (3-Methoxycyclobutyl)carbamate
This protocol describes the removal of the Fmoc protecting group.
Materials:
-
(9H-fluoren-9-yl)methyl (3-methoxycyclobutyl)carbamate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and the dibenzofulvene-piperidine adduct under high vacuum.
-
The crude product can often be used directly or purified further by extraction or chromatography.
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflow for the protection and deprotection of this compound using Boc, Cbz, and Fmoc protecting groups.
References
Application Notes and Protocols for the Functionalization of 3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chemical functionalization of the primary amine group of 3-Methoxycyclobutanamine. This versatile building block is of significant interest in medicinal chemistry, and its derivatives have shown potential in targeting various biological pathways. The following sections detail key reactions—acylation, alkylation (reductive amination), and sulfonylation—offering step-by-step experimental procedures and insights into their application in drug discovery.
Acylation of this compound
Acylation of the primary amine in this compound is a fundamental transformation for creating amide derivatives. This reaction is widely employed in drug discovery to introduce various functional groups that can modulate a compound's physicochemical properties and biological activity. The resulting N-(3-methoxycyclobutyl)amides are found in compounds explored as inhibitors of enzymes like Poly(ADP-ribose) polymerase 14 (PARP14) and as positive allosteric modulators of GABA A alpha5 receptors.
Quantitative Data for Acylation Reactions
| Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloroacetyl chloride | N-(3-methoxycyclobutyl)-2-chloroacetamide | Triethylamine, Dichloromethane | Not specified | (WO2017136395A1) |
| 6-((5-(fluoromethyl)-3-(6-methylpyridazin-3-yl)isoxazol-4-yl)methoxy)pyridazine-3-carbonyl chloride | 6-((5-(fluoromethyl)-3-(6-methylpyridazin-3-yl)isoxazol-4-yl)methoxy)-N-(3-methoxycyclobutyl)pyridazine-3-carboxamide | Not specified | 73% | (WO2018104419A1) |
| Carboxylic Acid | N-(3-methoxycyclobutyl)amide | Amide coupling reagents (e.g., EDCI, HOBt) | Not specified | (US10562891B2) |
Experimental Protocol: Synthesis of N-(3-methoxycyclobutyl)acetamide
This protocol describes a general procedure for the acylation of this compound using an acyl chloride.
Materials:
-
This compound (or its hydrochloride salt)
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-(3-methoxycyclobutyl)acetamide.
Alkylation (Reductive Amination) of this compound
Reductive amination is a versatile method for forming secondary and tertiary amines. This reaction involves the initial formation of an imine or enamine from the reaction of this compound with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. This method is advantageous as it often proceeds in a one-pot fashion with high yields and selectivity.
Quantitative Data for Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Aldehyde/Ketone | Not specified | N-alkyl-3-methoxycyclobutanamine | Not specified | Not specified | (US10562891B2) |
| 6-chloro-4-formylnicotinic acid | Not specified | N-(6-chloro-4-(hydroxymethyl)nicotinoyl)-3-methoxycyclobutanamine intermediate | One-pot, two-step | Not specified | (WO2018104419A1) |
Experimental Protocol: Synthesis of N-Benzyl-3-methoxycyclobutanamine
This protocol outlines a general procedure for the reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.05 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion is verified by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield N-benzyl-3-methoxycyclobutanamine.
Sulfonylation of this compound
General Data for Sulfonylation of Primary Amines
| Amine | Sulfonylating Agent | Base | Solvent | General Yield Range (%) |
| Primary Alkylamine | Benzenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | 70-95% |
| Primary Alkylamine | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | 75-98% |
| Primary Alkylamine | Methanesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | 80-99% |
Experimental Protocol: General Synthesis of N-(3-methoxycyclobutyl)benzenesulfonamide
This protocol provides a general method for the sulfonylation of this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-(3-methoxycyclobutyl)benzenesulfonamide.
Biological Applications of Functionalized this compound Derivatives
Derivatives of this compound have emerged as valuable scaffolds in the development of therapeutic agents targeting key biological pathways.
PARP14 Inhibition: Functionalized this compound derivatives are being investigated as inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14).[1] PARP14 is an enzyme involved in cellular processes such as DNA repair, gene expression, and immune responses.[1] Overexpression or increased activity of PARP14 has been implicated in certain cancers and inflammatory diseases.[1] By inhibiting PARP14, these compounds have the potential to interfere with cancer cell survival and modulate inflammatory responses, making them promising candidates for the treatment of these conditions.[1]
GABA A alpha5 Positive Allosteric Modulators (PAMs): The this compound moiety has been incorporated into molecules designed as positive allosteric modulators of the GABA A alpha5 receptor.[2] The GABA A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. The alpha5 subunit is primarily expressed in the hippocampus and is involved in learning and memory. Positive allosteric modulators of the GABA A alpha5 receptor can enhance the inhibitory effects of GABA, and are being explored for the treatment of various central nervous system disorders.[2]
References
Application Notes and Protocols: The Use of 3-Methoxycyclobutanamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, including improved potency, selectivity, and metabolic stability.[1][2][3] This document provides detailed application notes and protocols for the synthesis of a hypothetical, yet representative, kinase inhibitor utilizing 3-methoxycyclobutanamine as a key building block. While not a documented precursor in the synthesis of the well-known ALK/ROS1 inhibitor Lorlatinib, the use of substituted cyclobutanamines is a promising strategy in the design of novel kinase inhibitors.[1] These notes also include representative quantitative data for a potent ALK/ROS1 inhibitor and a detailed overview of the ALK/ROS1 signaling pathway to provide a comprehensive resource for researchers in the field of kinase inhibitor discovery.
Introduction to Kinase Inhibitors and the ALK/ROS1 Signaling Pathway
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, can drive the growth and survival of certain cancers, particularly non-small cell lung cancer (NSCLC).[4]
The ALK/ROS1 signaling pathway, upon activation, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to cell proliferation, survival, and inhibition of apoptosis. The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized the treatment of ALK/ROS1-positive cancers.
ALK/ROS1 Signaling Pathway Diagram
Caption: ALK/ROS1 signaling pathway and point of inhibition.
Hypothetical Synthesis of a Novel Kinase Inhibitor using this compound
The following protocol describes a plausible synthetic route to a novel kinase inhibitor incorporating the this compound moiety. This hypothetical synthesis is based on established organic chemistry principles and common reactions used in the synthesis of kinase inhibitors, such as amide bond formation and Suzuki coupling.
Synthetic Workflow Diagram
Caption: Hypothetical synthetic workflow for a novel kinase inhibitor.
Experimental Protocols
Step 1: Amide Coupling to Synthesize N-(3-methoxycyclobutyl)-4-fluoro-2-iodobenzamide (Intermediate 1)
-
Reaction Setup: To a solution of 4-fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-ethyliminomethyleneamino)propyl-N'-methyl-morpholine (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add a solution of this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide intermediate.
Step 2: Suzuki Coupling to Synthesize the Final Kinase Inhibitor
-
Reaction Setup: In a reaction vessel, combine the amide intermediate (1.0 eq), the desired pyrimidine boronic ester (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. Dilute the filtrate with water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure kinase inhibitor.
Quantitative Data for a Representative ALK/ROS1 Inhibitor (Lorlatinib)
The following tables present the inhibitory activity of Lorlatinib (PF-06463922), a potent, brain-penetrant, third-generation ALK and ROS1 inhibitor. This data is provided as a reference for the type of quantitative analysis performed on novel kinase inhibitors.
Table 1: In Vitro Potency of Lorlatinib against ALK and ROS1 Kinases
| Kinase Target | IC50 (nM) |
| Wild-Type ALK | 1 |
| Wild-Type ROS1 | 1 |
Data is representative and compiled from publicly available sources.
Table 2: Lorlatinib Activity Against Clinically Relevant ALK Resistance Mutations
| ALK Mutant | Cellular IC50 (nM) |
| L1196M (Gatekeeper) | 6 |
| G1269A | 1 |
| G1202R | 15 |
| I1171N | 10 |
Data is representative and compiled from publicly available sources.
Conclusion
The strategic incorporation of small, strained ring systems like cyclobutane is a promising avenue for the discovery of novel kinase inhibitors with improved pharmacological profiles. The hypothetical synthesis protocol detailed herein, utilizing this compound, provides a practical framework for the generation of new chemical entities for screening against various kinase targets. The provided data on a clinically successful ALK/ROS1 inhibitor serves as a benchmark for the desired potency and spectrum of activity for next-generation cancer therapeutics. Researchers are encouraged to adapt and modify these protocols to explore the vast chemical space around the cyclobutanamine scaffold in their quest for new and effective kinase inhibitors.
References
Application Notes and Protocols: 3-Methoxycyclobutanamine in Materials Science
A comprehensive search of publicly available scientific literature and patent databases did not yield specific applications of 3-Methoxycyclobutanamine in materials science. The use of this specific molecule as a monomer for polymerization, a building block for functional materials, or a surface modifying agent is not well-documented.
However, the broader class of cyclobutane-containing compounds is utilized in materials science to create polymers with unique properties. These applications provide a potential framework for how this compound could be explored in materials research. The presence of the reactive amine group and the cyclic structure suggests potential utility in polymer synthesis and functional material development.
This document outlines potential, hypothetical applications and general experimental protocols based on the known chemistry of analogous cyclobutane derivatives.
Potential Application: Monomer for Polyamide Synthesis
The amine functionality of this compound allows it to act as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The rigid cyclobutane ring would be incorporated into the polymer backbone, potentially influencing the material's thermal and mechanical properties.
Hypothetical Polymerization Workflow:
Troubleshooting & Optimization
optimizing reaction conditions for 3-Methoxycyclobutanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-Methoxycyclobutanamine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical reductive amination step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine. 2. Inactive reducing agent: The sodium cyanoborohydride may have degraded. 3. Suboptimal pH: The reaction pH is crucial for both imine formation and the activity of the reducing agent.[1][2] | 1. Remove water: Use a dehydrating agent like molecular sieves or perform the reaction under a Dean-Stark apparatus to drive the equilibrium towards the imine. 2. Use fresh reducing agent: Ensure the sodium cyanoborohydride is fresh and has been stored under anhydrous conditions. 3. Optimize pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[2][3] |
| Formation of Side Products (e.g., 3-Methoxycyclobutanol) | 1. Non-selective reduction: The reducing agent is reducing the starting ketone in addition to the imine.[4] 2. Reaction conditions too harsh: High temperatures can lead to decomposition or side reactions. | 1. Use a selective reducing agent: Sodium cyanoborohydride (NaBH3CN) is preferred over sodium borohydride (NaBH4) as it is less likely to reduce the ketone.[1][4] 2. Control temperature: Maintain a low to ambient temperature during the reaction. |
| Difficult Purification | 1. Polar nature of the product: The amine and methoxy groups make the product highly polar and water-soluble. 2. Presence of unreacted starting materials and reagents. | 1. Acid-base extraction: Utilize the basicity of the amine to separate it from neutral organic compounds. Extract the aqueous layer with an organic solvent after basification. 2. Chromatography: Use a polar stationary phase (e.g., silica gel) with an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) for purification. |
| Reaction Stalls | 1. Insufficient catalyst: If using a catalytic hydrogenation method, the catalyst may be poisoned or inactive. 2. Low concentration of reactants: Dilute conditions can slow down the reaction rate. | 1. Use fresh catalyst: Ensure the catalyst is active. 2. Increase concentration: If feasible, increase the concentration of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and practical laboratory-scale synthesis involves a two-step process:
-
Synthesis of the precursor, 3-methoxycyclobutanone. This can be achieved through various methods, often starting from cyclobutanone derivatives.
-
Reductive amination of 3-methoxycyclobutanone. This step converts the ketone to the desired primary amine using a source of ammonia and a reducing agent.[5][6]
Q2: Why is reductive amination the preferred method for the final step?
A2: Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. It is often a one-pot reaction that proceeds under mild conditions and can be highly selective for the desired amine product, minimizing the formation of byproducts.[5][7]
Q3: Which reducing agent is best for the reductive amination of 3-methoxycyclobutanone?
A3: Sodium cyanoborohydride (NaBH3CN) is a highly suitable reducing agent for this transformation.[1] Its key advantage is its selectivity; it readily reduces the iminium ion intermediate formed from the ketone and ammonia, but is significantly less reactive towards the starting ketone.[1] This minimizes the formation of the corresponding alcohol as a side product. Sodium triacetoxyborohydride is another viable, and often safer, alternative.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with a potassium permanganate solution can help visualize the starting material and product, as the amine is often UV-inactive.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[3] Therefore, it should be handled in a well-ventilated fume hood, and the reaction pH should be carefully controlled. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Experimental Protocol: Reductive Amination of 3-Methoxycyclobutanone
This protocol provides a general procedure for the synthesis of this compound from 3-methoxycyclobutanone. Optimization may be required based on experimental observations.
Materials:
-
3-methoxycyclobutanone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-methoxycyclobutanone (1.0 eq) in anhydrous methanol. Add a solution of ammonia in methanol (7 N, 5-10 eq) or ammonium acetate (5-10 eq). If using ammonium acetate, a small amount of glacial acetic acid can be added to catalyze imine formation (adjusting pH to ~5-6). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of 1 M HCl to decompose the excess borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 12 with solid NaOH or a concentrated NaOH solution, ensuring the mixture remains cool.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 1-2% ammonium hydroxide.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvent(s) |
| Sodium Cyanoborohydride (NaBH3CN) | - Selective for imines over ketones[1][4] - Stable in mildly acidic conditions | - Toxic (releases HCN with strong acid)[3] | Methanol, Ethanol |
| Sodium Borohydride (NaBH4) | - Less toxic than NaBH3CN - Inexpensive | - Can reduce the starting ketone[8] | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | - Selective for imines - Safer alternative to NaBH3CN[1] | - Water-sensitive | Dichloromethane, Dichloroethane |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | - "Green" reducing agent (water is the only byproduct) | - May require specialized equipment (hydrogenator) - Catalyst can be pyrophoric | Methanol, Ethanol, Ethyl acetate |
Visualizations
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. youtube.com [youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Methoxycyclobutanamine
Welcome to the technical support center for the purification of 3-Methoxycyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what byproducts can I expect?
A1: A prevalent synthetic route is the reductive amination of 3-methoxycyclobutanone. This can be a direct, one-pot reaction or proceed through a two-step sequence involving the formation of a 3-methoxycyclobutanone oxime intermediate followed by its reduction.
Common Byproducts Include:
-
Unreacted 3-methoxycyclobutanone: Incomplete reaction will leave residual starting ketone.
-
3-methoxycyclobutanone oxime: If the synthesis proceeds via the oxime, incomplete reduction will result in its presence.
-
3-methoxycyclobutanol: A common byproduct resulting from the reduction of the ketone starting material by the reducing agent.
-
Over-alkylated amines: In direct reductive amination, if a primary amine is used as the nitrogen source, there is a possibility of forming secondary and tertiary amine byproducts.
-
Salts: Depending on the reagents and workup procedures used, inorganic salts may be present.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: My this compound is showing broad peaks or tailing during column chromatography on silica gel. What can I do?
A3: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this, you can:
- Add a competing base: Incorporate a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), into your eluent system.
- Use a deactivated stationary phase: Employ silica gel that has been treated to reduce its acidity.
- Consider an alternative stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives.
Q4: I'm having trouble separating this compound from the corresponding alcohol byproduct (3-methoxycyclobutanol) by distillation. What should I do?
A4: If the boiling points of your amine and the alcohol byproduct are very close, achieving good separation by distillation can be challenging. Consider the following:
- Use a high-efficiency distillation column: A column with a higher number of theoretical plates will provide better separation.
- Optimize the reflux ratio: A higher reflux ratio can improve separation but will increase the distillation time.
- Consider a chemical quench: If feasible, you could selectively react the alcohol with a reagent that forms a non-volatile product before distillation. This approach requires careful consideration of the reactivity of your desired amine.
- Employ column chromatography: This is often the most effective method for separating compounds with similar boiling points.
Troubleshooting Guides
Purification by Fractional Distillation
Problem: Low recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Product is volatile and being lost. | Ensure all joints in the distillation apparatus are well-sealed. Use a cold trap if necessary. |
| Decomposition at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point. |
| Incorrect fraction collection. | Monitor the head temperature closely and collect fractions in smaller volumes to avoid mixing. |
Purification by Column Chromatography
Problem: Poor separation of this compound from byproducts.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should typically be 50-100 times the weight of the crude mixture. |
| Co-elution of impurities. | If an impurity has a very similar polarity, consider a different chromatographic technique (e.g., reverse-phase) or an alternative purification method like distillation or recrystallization of a salt form. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 3-Methoxycyclobutanone
This protocol outlines a general procedure for the direct reductive amination.
Materials:
-
3-Methoxycyclobutanone
-
Ammonia (or an appropriate primary/secondary amine)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation setup)
-
Anhydrous methanol or ethanol
-
Acetic acid (if using borohydride reagents)
-
Diethyl ether or dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-methoxycyclobutanone in the chosen anhydrous alcohol in a round-bottom flask.
-
Add the ammonia source. For direct amination with ammonia, a solution of ammonia in methanol can be used.
-
If using a borohydride reagent, cool the mixture in an ice bath and slowly add the reducing agent. If necessary, add acetic acid to maintain a slightly acidic pH (around 5-6).
-
For catalytic hydrogenation, add the catalyst (e.g., Palladium on carbon) to the alcoholic solution of the ketone and amine source, and place the reaction under a hydrogen atmosphere.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).
-
Workup:
-
For borohydride reactions, quench the reaction by the slow addition of water.
-
For catalytic hydrogenation, filter off the catalyst through a pad of celite.
-
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Glass column, collection tubes, and other standard chromatography equipment
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., to 90:10, 80:20 hexanes:ethyl acetate, all containing 0.5% triethylamine) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides a hypothetical comparison of purification methods based on typical outcomes for amine purification. Actual results may vary depending on the specific reaction conditions and impurity profile.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Byproducts Removed | Notes |
| Fractional Distillation | >98 | 60-80 | Unreacted starting materials, low-boiling impurities. | Efficient for large-scale purification if boiling points are sufficiently different. |
| Column Chromatography | >99 | 70-90 | 3-methoxycyclobutanol, oxime intermediate, other polar impurities. | Excellent for achieving high purity, especially for removing isomers or byproducts with similar boiling points. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A simplified logic diagram for troubleshooting common purification issues.
troubleshooting low yields in reductive amination of 3-methoxycyclobutanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 3-methoxycyclobutanone.
Troubleshooting Low Yields and Side Reactions
Low product yields and the formation of impurities are common challenges in organic synthesis. This section addresses specific issues you may encounter during the reductive amination of 3-methoxycyclobutanone.
Issue 1: Low or No Product Formation
Q: My reaction is giving a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
A: Low yields in the reductive amination of 3-methoxycyclobutanone can arise from several factors, primarily related to imine formation, the activity of the reducing agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Verify Imine Formation: The crucial first step is the formation of the iminium ion intermediate. This equilibrium can be unfavorable.[2]
-
Action: Monitor imine formation by TLC or NMR spectroscopy before adding the reducing agent. A new spot or set of peaks corresponding to the imine should be visible.[1]
-
Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves or employing a Dean-Stark apparatus for azeotropic water removal.[3] For sluggish reactions, a Lewis acid catalyst such as Ti(OiPr)₄ can be used to activate the ketone.[4][5]
-
-
Check Reducing Agent Activity: The hydride reagent may have degraded.
-
Action: Test the activity of your reducing agent on a simple ketone like acetone or cyclohexanone and monitor the reduction to the corresponding alcohol by TLC.[1]
-
Solution: Use a fresh bottle of the reducing agent.
-
-
Optimize Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.
-
Action: Review your reaction setup.
-
Solution: For sterically hindered substrates, increasing the reaction temperature may be necessary.[1] Ensure your solvent is anhydrous, as water can inhibit imine formation and decompose some reducing agents. The pH is critical; a slightly acidic medium (pH 4-6) is generally optimal for imine formation.[2]
-
Issue 2: Formation of Side Products
Q: I'm observing significant impurities alongside my desired amine product. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired reductive amination pathway, leading to a complex product mixture.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Suggested Solution |
| 3-Methoxycyclobutanol | Direct reduction of the starting ketone by the hydride reagent. This is more common with strong reducing agents like NaBH₄.[4] | Choose a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the iminium ion than the ketone.[2][6] Alternatively, adopt a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[4] |
| Over-alkylation Product (Tertiary Amine) | The desired secondary amine product reacts further with another molecule of 3-methoxycyclobutanone. | Use a stoichiometric amount of the amine relative to the ketone. If the amine is valuable, using a slight excess of the ketone might be preferable, followed by purification. |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in Issue 1. | Refer to the troubleshooting steps for low yield, focusing on driving imine formation to completion and ensuring the reducing agent is active. |
| Cyanide Adduct (if using NaBH₃CN) | Nucleophilic addition of cyanide to the iminium ion. | While less common, this can occur. If this is a persistent issue, switch to a non-cyanide-based reducing agent like NaBH(OAc)₃. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 3-methoxycyclobutanone?
A1: The choice of reducing agent is critical for maximizing yield and minimizing side products.
| Reducing Agent | Advantages | Disadvantages | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, leading to alcohol byproduct formation.[4] | Best used in a two-step protocol where the imine is pre-formed before the addition of NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the iminium ion over the ketone at slightly acidic pH.[2][7] | Generates toxic cyanide waste. Its reactivity is pH-dependent.[2] | Effective for one-pot reactions where selectivity is crucial. Careful pH control is necessary. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for the reduction of iminium ions over ketones.[2][6] Not water-sensitive. | More expensive than NaBH₄. | Generally the preferred reagent for one-pot reductive aminations, especially for sensitive substrates, as it offers high selectivity and operational simplicity.[6] |
Illustrative Yield Comparison for the Synthesis of N-benzyl-3-methoxycyclobutanamine:
| Reducing Agent | Typical Yield (%) |
| NaBH₄ (one-pot) | 40-60% |
| NaBH₄ (two-step) | 70-85% |
| NaBH₃CN (one-pot, pH 5-6) | 80-90% |
| NaBH(OAc)₃ (one-pot) | 85-95% |
Note: These are illustrative yields and can vary based on specific reaction conditions and the amine used.
Q2: What is the expected stereochemical outcome of the reduction?
A2: The reduction of 3-substituted cyclobutanones with hydride reagents is often stereoselective. Due to the puckered nature of the cyclobutane ring, the hydride typically attacks from the face opposite to the 3-methoxy group (anti-facial attack) to minimize steric hindrance. This leads to the formation of the cis-3-methoxycyclobutylamine as the major diastereomer.[8][9] The diastereomeric ratio can be influenced by the bulkiness of the reducing agent and the reaction temperature, with lower temperatures generally favoring higher selectivity.[8]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. You should spot the starting ketone, the amine, a co-spot of both, and the reaction mixture. The consumption of the limiting reagent and the appearance of a new spot for the imine (intermediate) and the final amine product will indicate reaction progress. Staining with potassium permanganate can be useful for visualizing the spots.[1]
Q4: My amine is available as a hydrochloride salt. Can I use it directly?
A4: Amine salts are generally not suitable for direct use as the free amine is required for the initial nucleophilic attack on the ketone. You will need to neutralize the salt by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to generate the free amine in situ. Use at least one equivalent of the base relative to the amine salt.
Experimental Protocols
General One-Pot Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of 3-methoxycyclobutanone (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reductive Amination Workflow
Caption: A generalized workflow for the one-pot reductive amination.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical guide to diagnosing and resolving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biblio.vub.ac.be [biblio.vub.ac.be]
- 9. researchgate.net [researchgate.net]
identifying and minimizing impurities in 3-Methoxycyclobutanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycyclobutanamine. The information focuses on identifying and minimizing common impurities to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key reaction stages?
A1: A prevalent and efficient method for synthesizing this compound is the reductive amination of 3-methoxycyclobutanone. This process typically involves two key stages: the formation of an intermediate imine from the ketone and an amine source (like ammonia), followed by the reduction of this imine to the final amine product.
Q2: What are the most likely impurities to be encountered during the synthesis of this compound via reductive amination?
A2: The most common impurities include:
-
Unreacted 3-methoxycyclobutanone: Incomplete reaction can leave residual starting ketone.
-
3-Methoxycyclobutanol: Over-reduction of the ketone starting material by the reducing agent.
-
Dialkylation product (bis(3-methoxycyclobutyl)amine): This secondary amine can form if the newly formed primary amine reacts with another molecule of the starting ketone.
-
Byproducts from starting material synthesis: Impurities from the preparation of 3-methoxycyclobutanone may carry over.
Q3: How can I minimize the formation of the dialkylation byproduct?
A3: Minimizing the formation of the secondary amine byproduct, bis(3-methoxycyclobutyl)amine, can be achieved by controlling the reaction stoichiometry. Using a significant excess of the ammonia source can favor the formation of the primary amine. Additionally, slow addition of the reducing agent can help to reduce the concentration of the primary amine available to react with the remaining ketone.
Q4: What is the optimal pH for the reductive amination, and why is it important?
A4: The reaction is typically best performed under weakly acidic conditions, generally in the pH range of 5-7. This pH is a critical balance. It needs to be acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic that it protonates the amine nucleophile, which would render it unreactive. Maintaining this pH range is crucial for maximizing the reaction rate and minimizing side reactions.
Q5: Which analytical techniques are most suitable for identifying and quantifying impurities in the final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as residual starting materials and the alcohol byproduct.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of unknown impurities if they are present in sufficient quantities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure the reducing agent is active and added in the correct stoichiometry. |
| Suboptimal pH. | Monitor and adjust the pH of the reaction mixture to the optimal range of 5-7 using a suitable buffer or acid/base. | |
| Poor quality of starting materials. | Verify the purity of 3-methoxycyclobutanone and the amine source before starting the reaction. | |
| Presence of a significant amount of 3-methoxycyclobutanone in the final product (as seen in GC-MS) | Insufficient reducing agent or inactive reducing agent. | Use a fresh batch of the reducing agent and ensure it is added in a slight excess. |
| Reaction time is too short. | Extend the reaction time and monitor the disappearance of the starting material by TLC or GC. | |
| High levels of 3-Methoxycyclobutanol detected | The reducing agent is too reactive or added too quickly. | Choose a milder reducing agent (e.g., sodium triacetoxyborohydride over sodium borohydride). Add the reducing agent portion-wise or as a solution over a longer period. |
| Detection of bis(3-methoxycyclobutyl)amine impurity | The stoichiometry of the amine source is too low. | Increase the excess of the ammonia source used in the reaction. |
| The primary amine product is reacting with the remaining ketone. | Consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent. | |
| Multiple unknown peaks in HPLC or GC-MS | Impurities in the starting 3-methoxycyclobutanone. | Purify the starting ketone before use, for example, by distillation or column chromatography. |
| Decomposition of the product or intermediates. | Ensure the reaction temperature is not too high and that the work-up procedure is performed promptly. |
Quantitative Data Presentation
Table 1: Illustrative GC-MS Analysis of Reaction Mixture
| Compound | Retention Time (min) | Area % (Successful Reaction) | Area % (Reaction with Impurities) |
| 3-Methoxycyclobutanone | 5.2 | < 0.5% | 15.8% |
| 3-Methoxycyclobutanol | 5.8 | 1.2% | 8.5% |
| This compound | 6.5 | 98.0% | 70.2% |
| bis(3-methoxycyclobutyl)amine | 10.1 | 0.3% | 5.5% |
Table 2: Illustrative HPLC Purity Analysis of Isolated Product
| Compound | Retention Time (min) | Area % (High Purity Sample) | Area % (Sample with Impurities) |
| This compound | 4.2 | 99.5% | 92.1% |
| Unknown Impurity 1 | 3.8 | 0.2% | 3.7% |
| Unknown Impurity 2 | 5.1 | 0.3% | 4.2% |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 3-Methoxycyclobutanone
-
To a solution of 3-methoxycyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate, 7 M ammonia in methanol) in excess (5-10 eq).
-
Adjust the pH of the mixture to 5-7 by the dropwise addition of a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride) (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine.
-
Visualization: UV light (254 nm) if the compounds are UV active, or staining with a suitable agent such as potassium permanganate or ninhydrin.
-
Procedure: Spot the reaction mixture alongside the starting material on the TLC plate. Develop the plate in the mobile phase and visualize. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction progress.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: Dilute a small sample of the crude or purified product in a suitable solvent (e.g., methanol, dichloromethane).
-
Analysis: The retention times and mass spectra of the peaks can be used to identify and quantify the components of the mixture.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Impurity formation pathways in the synthesis of this compound.
stability of 3-Methoxycyclobutanamine under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxycyclobutanamine under various pH conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, formulation, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound at different pH values?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure, which features a primary amine and a methoxy ether on a cyclobutane ring.
Under acidic conditions, the primary amine is likely to be protonated, which generally increases its stability against certain reactions. However, extreme acidic pH and high temperatures could potentially lead to hydrolysis of the methoxy group, although ethers are generally stable to acid hydrolysis unless harsh conditions are applied.
Under basic conditions, the primary amine will be in its free base form, making it more nucleophilic and susceptible to oxidation.[1] High pH can also promote elimination reactions if a suitable leaving group is present, though this is less likely for a simple methoxy group.
Q2: How can I monitor the stability of this compound in my experiments?
Forced degradation studies are essential to understand the stability of a drug substance.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] Recommended analytical techniques for monitoring the stability and quantifying this compound and its potential degradants include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products.[5][6] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, enabling the identification and quantification of trace-level degradants.[5][7][8]
Q3: What are the typical stress conditions for forced degradation studies of a compound like this compound?
Forced degradation studies typically include exposure to hydrolysis, oxidation, and photolytic stress.[3][9] The conditions should be adjusted to achieve a target degradation of 5-20%.[4]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)[9] | Hydrolysis of the methoxy group (unlikely under mild conditions) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)[9] | Potential for elimination or other base-catalyzed reactions |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the primary amine |
| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic degradation |
| Thermal Stress | Dry heat (e.g., 70°C)[10] | Thermally induced degradation |
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks could be due to several factors:
-
Degradation Products: The compound may be degrading under your experimental or storage conditions. Review your sample handling and storage procedures.
-
Impurities: The starting material may contain impurities.
-
Interaction with Excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients.
-
Contamination: Contamination from solvents, glassware, or other sources.
It is crucial to perform a thorough investigation, including peak purity analysis and identification of the unknown peaks using techniques like LC-MS.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed at Neutral or Basic pH
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Appearance of one or more new peaks in the chromatogram.
Possible Causes:
-
Oxidation: Primary amines are susceptible to oxidation, especially in the presence of oxygen and at a pH where the free base is the predominant species.[11]
-
Incompatibility with Buffer Components: Certain buffer components can catalyze degradation reactions.
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the pH of your solution to a more acidic range where the amine is protonated and more stable.
-
Use of Antioxidants: Consider adding an antioxidant to your formulation if oxidation is suspected.
-
Inert Atmosphere: Store and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Buffer Selection: Investigate the compatibility of different buffer systems.
Issue 2: Poor Recovery of this compound from the Formulation
Symptoms:
-
The quantified amount of this compound is consistently lower than the expected concentration.
Possible Causes:
-
Adsorption: The compound may be adsorbing to container surfaces (glass or plastic).
-
Precipitation: The compound may be precipitating out of solution due to changes in pH or solvent composition.
-
Degradation: The compound may be degrading during the extraction or analytical process.
Troubleshooting Steps:
-
Container Material: Test different container materials (e.g., silanized glass vials) to minimize adsorption.
-
Solubility Check: Re-evaluate the solubility of this compound in your formulation matrix at different pH values.
-
Extraction Efficiency: Optimize your sample extraction procedure to ensure complete recovery.
-
Control Experiments: Analyze a solution of this compound in a simple solvent system to rule out issues with the analytical method itself.
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12). Common buffer systems include phosphate, citrate, and borate.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereoselectivity in 3-Methoxycyclobutanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxycyclobutanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage stereoselectivity in your reactions. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: The following protocols and troubleshooting advice are based on established principles in stereoselective synthesis of cyclobutane derivatives. While directly applicable data for this compound is limited in published literature, these guidelines, drawn from analogous systems, provide a strong starting point for optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of this compound reactions?
A1: The primary challenges in controlling stereoselectivity in reactions of this compound stem from the conformational flexibility of the cyclobutane ring and the potential for both the methoxy and amine groups to influence the reaction trajectory. Key challenges include:
-
Controlling Diastereoselectivity: Achieving high diastereoselectivity (e.g., cis vs. trans products) when introducing a new substituent can be difficult due to the small energy differences between diastereomeric transition states.
-
Achieving High Enantioselectivity: For asymmetric reactions, designing a catalytic system that effectively differentiates between the enantiotopic faces of the molecule is crucial and often requires careful selection of chiral catalysts and reaction conditions.
-
Epimerization: The stereocenters in the product may be prone to epimerization under the reaction or workup conditions, especially if acidic or basic conditions are used.
Q2: What general strategies can be employed to control stereoselectivity in reactions involving this compound?
A2: Several strategies can be employed to manage stereoselectivity:
-
Substrate Control: The existing stereochemistry of this compound can direct the approach of incoming reagents. The bulky methoxy or a protected amine group can shield one face of the molecule, favoring attack from the less hindered face.
-
Reagent-Based Control: Chiral reagents or catalysts can be used to induce asymmetry. This is a common strategy for achieving high enantioselectivity.[1]
-
Directed Reactions: The amine or methoxy group can be used as a directing group to guide a catalyst or reagent to a specific site, thereby controlling both regioselectivity and stereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the amine group can effectively control the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the desired enantiomerically enriched product.
-
Kinetic Resolution: A racemic mixture of this compound can be reacted with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q3: How can I separate diastereomers or enantiomers of this compound derivatives?
A3: Separation of stereoisomers is often necessary.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as column chromatography or crystallization.
-
Enantiomer Separation (Chiral Resolution): Enantiomers have identical physical properties in an achiral environment. Their separation requires chiral methods:
-
Chiral Column Chromatography: Using a chiral stationary phase in HPLC or SFC can effectively separate enantiomers.
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts which can be separated by crystallization. The desired enantiomer can then be recovered by treatment with a base.[2]
-
Section 2: Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Functionalization Reactions (e.g., Alkylation, Arylation)
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Steric Hindrance | The directing effect of the methoxy or protected amine group may not be sufficient to block one face of the ring effectively. Consider using a bulkier protecting group on the amine (e.g., Boc, Cbz) to enhance steric hindrance. |
| Reaction Temperature Too High | Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Hexanes). |
| Choice of Reagents/Catalyst | The size and nature of the incoming reagent or catalyst can significantly impact diastereoselectivity. If using a metal catalyst, screen different ligands that can create a more sterically demanding chiral environment around the metal center. |
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis
| Potential Cause | Troubleshooting Suggestion |
| Mismatched Catalyst/Substrate | The chosen chiral catalyst may not be optimal for this compound. Screen a library of chiral ligands or catalysts with different electronic and steric properties. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic asymmetric reaction. Try lowering the reaction temperature or using a more active catalyst to favor the catalyzed pathway. |
| Catalyst Deactivation or Inhibition | The amine functionality of the substrate or product might be coordinating to the catalyst and inhibiting its activity or selectivity. Consider protecting the amine group or using a catalyst known to be tolerant of amines. |
| Incorrect Ligand-to-Metal Ratio | The ratio of the chiral ligand to the metal precursor can affect the structure and performance of the active catalyst. Optimize this ratio to ensure the formation of the desired chiral complex. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Michael Addition to a Cyclobutene Precursor
This protocol is adapted from methodologies for the diastereoselective synthesis of substituted cyclobutanes and can be a starting point for reactions with this compound derivatives.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the cyclobutene starting material (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the nucleophile (e.g., an organocuprate reagent, 1.2 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or GC/LC analysis of the purified product.
Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general method for the resolution of a racemic amine like this compound.[2]
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., Ethanol or Methanol). In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5 eq) in the same solvent.
-
Crystallization: Slowly add the solution of the resolving agent to the amine solution with stirring. Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., Dichloromethane, 3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Section 4: Visualizations
Caption: Troubleshooting logic for poor stereoselectivity.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
common side reactions in the synthesis of 3-Methoxycyclobutanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Methoxycyclobutanamine, primarily focusing on the common synthetic route of reductive amination of 3-methoxycyclobutanone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in the reductive amination of 3-methoxycyclobutanone can stem from several factors. A primary cause is often incomplete formation of the intermediate imine before the reduction step. To address this, consider the following:
-
Reaction Time and Temperature: Ensure sufficient time is allowed for the imine formation. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone. Gentle heating (e.g., 40-50°C) can sometimes facilitate imine formation, but be cautious as this can also promote side reactions.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by ammonia. You can use a mild acid catalyst like acetic acid. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine from the ketone and ammonia is an equilibrium reaction that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.
-
Choice of Ammonia Source: Using a high concentration of ammonia is crucial to favor the forward reaction. Common sources include ammonium acetate, aqueous ammonia, or ammonia dissolved in an alcohol like methanol.[1][2] Using a large excess of the ammonia source can also help push the equilibrium towards the imine.[3]
Question: I am observing a significant amount of 3-methoxycyclobutanol as a byproduct. How can I prevent this?
Answer:
The formation of 3-methoxycyclobutanol is a result of the reducing agent directly reducing the starting ketone, 3-methoxycyclobutanone.[4] This side reaction competes with the desired reduction of the imine intermediate. To minimize this:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for one-pot reductive aminations.[5][6][7][8] These reagents are less likely to reduce the ketone at the pH required for imine formation.[5][7]
-
Two-Step Procedure: If ketone reduction remains a problem, consider a two-step approach. First, form the imine and isolate it or ensure its complete formation in situ. Then, add the reducing agent. This ensures that the reducing agent primarily encounters the imine rather than the starting ketone.
Question: My final product is contaminated with secondary and tertiary amine byproducts. What causes this and how can I achieve higher selectivity for the primary amine?
Answer:
The formation of N-(3-methoxycyclobutyl)-3-methoxycyclobutanamine (secondary amine) and N,N-bis(3-methoxycyclobutyl)-3-methoxycyclobutanamine (tertiary amine) is due to the newly formed primary amine acting as a nucleophile and reacting with the remaining 3-methoxycyclobutanone. This is a common issue known as over-alkylation.[9]
To enhance selectivity for the primary amine:
-
Stoichiometry: A large excess of the ammonia source is the most effective way to minimize over-alkylation.[3] By increasing the concentration of ammonia, the statistical probability of 3-methoxycyclobutanone reacting with ammonia over the product amine is significantly higher. A 5 to 10-fold excess of ammonium acetate or a saturated solution of ammonia in methanol is often employed.
-
Slow Addition of Ketone: Adding the 3-methoxycyclobutanone slowly to the reaction mixture containing the ammonia source and the reducing agent can help maintain a low concentration of the ketone, further disfavoring the reaction with the product amine.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel, palladium on carbon) under an atmosphere of hydrogen and in the presence of ammonia can provide high selectivity for the primary amine.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 3-methoxycyclobutanone. This reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the desired primary amine.[6][9]
Q2: What are the key reagents for the reductive amination of 3-methoxycyclobutanone?
A2: The key reagents are 3-methoxycyclobutanone, an ammonia source (e.g., ammonium acetate, aqueous ammonia, ammonia in methanol), and a selective reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[5][6][7][8] A protic solvent like methanol or ethanol is commonly used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC, GC-MS, or LC-MS. You should look for the consumption of the starting material, 3-methoxycyclobutanone, and the appearance of the product, this compound. Staining the TLC plate with ninhydrin can be useful for visualizing the amine product.
Q4: What are the expected molecular weights of the main product and potential side products?
A4: The molecular weights are crucial for identifying the compounds in your reaction mixture, for example by mass spectrometry. The table below summarizes this information.
Data Presentation
Table 1: Molecular Weights of this compound and Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₅H₁₁NO | 101.15 |
| 3-methoxycyclobutanone (Starting Material) | C₅H₈O₂ | 100.12 |
| 3-methoxycyclobutanol (Side Product) | C₅H₁₀O₂ | 102.13 |
| N-(3-methoxycyclobutyl)-3-methoxycyclobutanamine | C₁₀H₁₉NO₂ | 185.26 |
| N,N-bis(3-methoxycyclobutyl)-3-methoxycyclobutanamine | C₁₅H₂₇NO₃ | 269.38 |
Experimental Protocols
Representative Protocol for Reductive Amination of 3-methoxycyclobutanone:
-
To a solution of 3-methoxycyclobutanone (1.0 g, 10 mmol) in methanol (20 mL) is added ammonium acetate (3.85 g, 50 mmol, 5 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.
-
Sodium cyanoborohydride (0.63 g, 10 mmol) is then added portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane (30 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by distillation or column chromatography on silica gel.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Methoxycyclobutanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxycyclobutanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: As a primary amine, this compound is most frequently used in nucleophilic addition and substitution reactions. The two most common applications in drug discovery and medicinal chemistry are:
-
Amide Bond Formation (Amide Coupling): Reacting with a carboxylic acid or an activated acid derivative (like an acyl chloride) to form an amide bond. This is a cornerstone of peptide synthesis and the creation of many small molecule drugs.[1][2]
-
Reductive Amination: Reacting with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary amine.[3][4][5][6] This is a powerful method for C-N bond formation.
Q2: What are the key physical properties of this compound to consider during work-up?
A2: this compound is a relatively small, polar molecule. Its key properties influencing work-up procedures are:
-
Boiling Point: Predicted to be around 122°C.[7] It is not extremely volatile, but care should be taken during solvent removal under high vacuum.
-
Solubility: It is expected to have good solubility in polar organic solvents (e.g., DCM, THF, MeOH) and some solubility in water, especially under acidic conditions where it will form a protonated ammonium salt.
-
Basicity: The amine has a predicted pKa of around 10.23, making it a typical aliphatic amine.[7] This basicity is central to its reactivity and how it's handled in acidic or basic aqueous washes.
Q3: How can I monitor the progress of my reaction with this compound?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[8][9] A co-spot of your starting material and the reaction mixture will show the consumption of the amine and the appearance of a new, typically less polar, product spot. Staining with ninhydrin can be useful for visualizing the amine starting material if it is not UV-active.
Troubleshooting Guide: Amide Coupling Reactions
This section addresses common issues when using this compound as the amine component in an amide coupling reaction.
Q1: My amide coupling reaction is incomplete, and I still see a lot of unreacted this compound. What went wrong?
A1: Incomplete conversion is a common issue. Here are several potential causes and solutions:[2][9][10]
-
Ineffective Coupling Reagent: The chosen coupling reagent (e.g., HATU, EDC, DCC) may not be active. Ensure it is fresh and has been stored under appropriate conditions (typically dry and cool).
-
Insufficient Base: A non-nucleophilic base (e.g., DIPEA, triethylamine) is crucial to neutralize the acid formed and to deprotonate the amine's ammonium salt. Ensure you are using an adequate number of equivalents (typically 2-3 eq.).
-
Reaction Time/Temperature: Some sterically hindered or electronically deactivated carboxylic acids require longer reaction times or elevated temperatures to achieve full conversion. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Choice: The reaction should be run in an appropriate anhydrous polar aprotic solvent like DMF, DCM, or THF to ensure all components are fully dissolved.
Q2: How do I remove the urea byproduct when using a carbodiimide coupling reagent like DCC or DIC?
A2: The urea byproduct (DCU or DIU) is often insoluble in common reaction solvents.
-
Filtration: The primary method is to filter the reaction mixture through Celite or a medium frit before proceeding with the aqueous work-up.[11] Rinsing the filter cake with a small amount of the reaction solvent can help recover any trapped product.
-
Solvent Selection: In some cases, switching to a solvent where the urea is particularly insoluble (like acetonitrile) can facilitate its removal by filtration.[2]
Q3: After my aqueous work-up, my final product is contaminated with unreacted carboxylic acid. How can I remove it?
A3: Unreacted carboxylic acid can be removed with a basic aqueous wash.
-
Procedure: During the work-up, wash the organic layer with a dilute solution of a weak base like 1 M sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of NaHCO₃.[8][12] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Caution: Perform this wash carefully, especially if using a separatory funnel, as CO₂ gas can evolve and build up pressure. Vent frequently.
Table 1: Typical Amide Coupling Work-up Conditions
| Step | Reagent/Solvent | Purpose |
| 1. Quench | Water or 1M HCl (if product is base-sensitive) | Neutralizes excess base and coupling reagents. |
| 2. Dilution | Ethyl Acetate or DCM | Creates a distinct organic layer for extraction. |
| 3. Acid Wash | 1 M HCl or 1 M Citric Acid | Removes unreacted this compound and base (e.g., DIPEA).[8] |
| 4. Base Wash | Saturated aq. NaHCO₃ | Removes unreacted carboxylic acid and acidic byproducts.[8][12] |
| 5. Brine Wash | Saturated aq. NaCl | Removes residual water from the organic layer.[8][12] |
| 6. Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace water from the organic solvent.[13] |
| 7. Filtration & Concentration | Gravity filtration, Rotary Evaporator | Removes the drying agent and solvent to yield the crude product.[13][14] |
Troubleshooting Guide: Reductive Amination Reactions
This section addresses common issues when reacting this compound with an aldehyde or ketone.
Q1: My reductive amination has failed, and I've only recovered my starting materials. What is the likely cause?
A1: Failure to form the product can stem from issues in either the imine formation or the reduction step.
-
Imine Formation: This step is often acid-catalyzed and requires the removal of water. If your reaction conditions are not slightly acidic (pH 4-5), imine formation can be slow. For difficult substrates, adding a Lewis acid like Ti(iPrO)₄ or a dehydrating agent can be beneficial.[4]
-
Reducing Agent: The choice of reducing agent is critical.[5]
-
Sodium Triacetoxyborohydride (STAB): A mild reagent that can be added directly with the starting materials (one-pot). It is sensitive to water and not ideal for use in methanol.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reagent tolerant of water and often used in methanol. It is most effective at reducing the protonated iminium ion.[4][5]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that will also reduce the starting aldehyde/ketone. It should only be added after sufficient time has been allowed for imine formation.[4][6]
-
Q2: My reaction produced the desired secondary amine, but also a significant amount of the corresponding alcohol from the reduction of my carbonyl starting material. How can I prevent this?
A2: This indicates that the reduction of the carbonyl is competing with the reduction of the imine.
-
Use a Milder Reducing Agent: Switch to a reagent that is selective for the imine over the carbonyl, such as NaBH(OAc)₃ or NaBH₃CN.[5] These are generally the preferred reagents for one-pot reductive aminations.
-
Two-Step Procedure: First, form the imine in a suitable solvent (e.g., methanol or toluene, with azeotropic removal of water if necessary). Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent (NaBH₄ can be used at this stage).[6]
Q3: How do I remove excess this compound after the reaction is complete?
A3: Since the product is a secondary amine, it will also be basic. A simple acid wash will extract both the desired product and the unreacted starting amine into the aqueous layer. Therefore, purification typically relies on other methods.
-
Chromatography: Flash column chromatography is the most reliable method to separate the more polar starting amine from the less polar secondary amine product.
-
Scavenger Resins: Polymer-supported benzaldehyde can be used to react with and "scavenge" the excess primary amine from the reaction mixture. The resulting polymer-bound imine can then be filtered off.[3]
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features | Work-up Considerations |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild, one-pot compatible, reduces imines faster than carbonyls.[4] | Quench with aqueous base (e.g., NaHCO₃). |
| NaBH₃CN | MeOH, EtOH | Mild, water-tolerant, selective for iminium ions.[4][5] | Quench carefully with acid to destroy excess reagent (HCN gas evolution possible). Then basify and extract. |
| NaBH₄ | MeOH, EtOH | Strong, reduces carbonyls and imines. Must be added after imine formation.[4] | Quench with water or dilute acid. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Amide Coupling
-
Once the reaction is complete by TLC, cool the reaction mixture to room temperature.
-
If a precipitate (e.g., DCU) is present, filter the mixture through a pad of Celite, washing with a small volume of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes relative to the reaction solvent).[8]
-
Wash the organic layer sequentially with:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[14]
-
Purify the crude product as necessary, typically by flash column chromatography or recrystallization.
Protocol 2: General Aqueous Work-up for One-Pot Reductive Amination (using STAB)
-
After the reaction has stirred to completion, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine all organic layers and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired secondary amine from any unreacted starting materials or byproducts.
Visualizations
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Analytical Methods for Monitoring 3-Methoxycyclobutanamine Reaction Progress
Welcome to the technical support center for monitoring reactions involving 3-Methoxycyclobutanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?
A1: The most common and effective methods for monitoring the reaction of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the reaction conditions, the required level of detail (qualitative vs. quantitative), and available instrumentation.
Q2: How can I use HPLC to monitor my reaction?
A2: HPLC is a powerful technique for quantitative analysis. Since this compound lacks a strong chromophore, UV detection can be challenging. Therefore, pre-column derivatization with a UV-active or fluorescent tag is often recommended to enhance sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization. A reversed-phase C18 column is typically a good starting point.
Q3: Is GC-MS a viable option for analyzing this compound?
A3: Yes, GC-MS is an excellent technique for both qualitative and quantitative analysis, providing both retention time and mass spectral data for component identification. However, due to the polarity and presence of a primary amine, this compound may exhibit poor peak shape and potential adsorption on the GC column.[1] Derivatization is highly recommended to improve its volatility and chromatographic behavior.[2][3][4]
Q4: Can I monitor the reaction in real-time using NMR spectroscopy?
A4: Absolutely. Quantitative NMR (qNMR) is a powerful non-destructive technique for reaction monitoring.[5] It allows for the simultaneous quantification of reactants, intermediates, and products directly in the reaction mixture, often without the need for calibration curves.[6] By taking time-course spectra, you can obtain detailed kinetic information.[7]
Troubleshooting Guides
HPLC Analysis Issues
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Interaction of the amine with acidic silanol groups on the column.[8] 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use an end-capped C18 column or a column specifically designed for amine analysis. 2. Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated. Add a competing base like triethylamine (TEA) to the mobile phase.[8] 3. Dilute the sample or reduce the injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.[9] 2. Column temperature variation. 3. Column degradation, especially with amine-specific columns.[10] | 1. Ensure proper mixing and degassing of the mobile phase.[9] 2. Use a column oven to maintain a constant temperature. 3. Flush the column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.[10] |
| No or Poor Peak | 1. Low UV absorbance of the underivatized amine. 2. Analyte not eluting from the column. | 1. Use a derivatization reagent to attach a chromophore.[11] Alternatively, use a more universal detector like ELSD or CAD. 2. Modify the mobile phase to be more eluotropic (e.g., increase the organic solvent percentage). |
GC-MS Analysis Issues
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Adsorption of the polar amine onto active sites in the injector or column.[1] 2. Incomplete derivatization. | 1. Use a deactivated injector liner and a column designed for amine analysis. Derivatize the amine to reduce its polarity.[2] 2. Optimize derivatization conditions (reagent excess, temperature, and time). |
| No Peak Detected | 1. The compound is too polar and non-volatile for the GC conditions. 2. Thermal degradation in the injector. | 1. Derivatize the amine to increase its volatility.[3][4] 2. Lower the injector temperature. |
| Multiple Peaks for a Single Compound | 1. Incomplete derivatization leading to multiple derivatives. 2. On-column decomposition. | 1. Optimize the derivatization reaction. 2. Use a more inert GC column and liner. |
qNMR Analysis Issues
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Quantification | 1. Incomplete relaxation of nuclei between pulses.[12] 2. Poor signal-to-noise ratio.[13] 3. Overlapping peaks of analyte and internal standard.[14] | 1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals being quantified.[12] 2. Increase the number of scans.[13] 3. Choose an internal standard with signals in a clear region of the spectrum.[14] |
| Broad or Distorted Peaks | 1. Poor shimming.[13] 2. High sample concentration leading to viscosity issues. | 1. Re-shim the spectrometer. 2. Dilute the sample. |
| Baseline Artifacts | 1. Very strong signals (e.g., solvent) saturating the detector.[15] | 1. Use a solvent suppression pulse sequence. 2. Reduce the receiver gain.[15] |
Experimental Protocols
HPLC Method Development for this compound
This protocol outlines a general approach for developing an HPLC method with pre-column derivatization using Dansyl Chloride.
1.1. Materials:
-
This compound
-
Dansyl Chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9)
1.2. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
In a vial, mix 100 µL of the amine solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase for HPLC analysis.
1.3. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B and ramp up to elute the derivatized product. A typical starting gradient could be 30-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm)
-
Injection Volume: 10 µL
GC-MS Method with Derivatization
This protocol describes a general method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization.
2.1. Materials:
-
This compound
-
BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Dichloromethane (DCM)
2.2. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the reaction aliquot in anhydrous DCM.
-
In a GC vial, add 100 µL of the sample solution.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2.3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 40-450 m/z
Quantitative NMR (qNMR) Protocol
3.1. Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) into an NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.[14]
-
Withdraw a precise volume or weight of the reaction mixture and add it to the NMR tube.
-
Add a sufficient amount of a deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve the components and ensure the lock signal is stable.
3.2. NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree or 90-degree pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.[12] A delay of 30 seconds is often a safe starting point for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high accuracy).[13]
-
Acquisition Time (aq): Should be long enough to allow the FID to decay completely.
3.3. Data Processing and Analysis:
-
Apply a gentle line broadening (e.g., 0.3 Hz) if necessary.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the internal standard and a signal from this compound (and any products).
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / V_solution)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Visualizations
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Core principles of precise qNMR [go.jeolusa.com]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Amine column degradation - Chromatography Forum [chromforum.org]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants — Nanalysis [nanalysis.com]
- 15. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Scale-Up of 3-Methoxycyclobutanamine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 3-Methoxycyclobutanamine synthesis. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary scale-up challenges?
A1: Two common conceptual routes for the synthesis of this compound are:
-
Route A: [2+2] Cycloaddition followed by functional group manipulation. This typically involves the cycloaddition of a ketene acetal with an appropriate alkene, followed by conversion of the resulting functional groups to the desired methoxy and amine moieties. The main challenges on scale-up include managing the reactivity of ketenes, controlling stereoselectivity, and handling potentially hazardous reagents.
-
Route B: Ring expansion of a cyclopropane derivative. This method might involve the expansion of a suitably substituted cyclopropylmethylamine derivative. Key challenges include the availability and stability of the starting materials, controlling the regioselectivity of the ring expansion, and potential side reactions.
Q2: How can I improve the diastereoselectivity of the cyclobutane ring formation?
A2: Improving diastereoselectivity is a common challenge in cyclobutane synthesis.[1] Strategies include:
-
Catalyst Selection: For catalyzed reactions, screening different Lewis acids or transition metal catalysts can significantly influence the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the cycloaddition, thereby influencing the diastereomeric ratio.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Many reactions involved in cyclobutane synthesis can be exothermic.[2] Proper heat management and reactor design are crucial to prevent thermal runaways.
-
Reagent Handling: Some reagents, such as those used in Mitsunobu reactions (e.g., DEAD/DIAD), can be hazardous.[3] Ensure proper personal protective equipment (PPE) and handling procedures are in place.
-
Pressure Management: Reactions that generate gaseous byproducts must be conducted in appropriate pressure-rated vessels with adequate venting.
Troubleshooting Guides
Issue 1: Low Yield in the [2+2] Cycloaddition Step
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress closely using in-process controls like HPLC or GC. Ensure accurate stoichiometry and reagent quality.[4] |
| Side reactions (e.g., polymerization) | Optimize reactant concentrations and addition rates. Lowering the reaction temperature may also reduce the rate of side reactions. |
| Product degradation | Assess the stability of the cyclobutane product under the reaction and work-up conditions. Consider a telescoped synthesis to minimize isolation steps. |
Issue 2: Poor Regioselectivity in Functional Group Introduction
| Potential Cause | Troubleshooting Step |
| Steric hindrance | Employ less bulky reagents or catalysts to access sterically hindered sites. |
| Electronic effects | Modify the electronic nature of the substrate through the use of protecting groups to direct the regioselectivity of the reaction. |
| Reaction conditions | Screen different solvents and temperatures, as these can influence the regiochemical outcome of the reaction. |
Issue 3: Difficulties in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of close-eluting impurities | Develop a more selective chromatographic method by screening different stationary and mobile phases. Consider derivatization to improve separation. |
| Product instability during purification | Minimize exposure to high temperatures and acidic/basic conditions. Use of techniques like tangential flow filtration (TFF) can be effective for removing low molecular weight impurities.[5] |
| Formation of azeotropes | Employ alternative purification techniques such as crystallization or salt formation to break azeotropes. |
Data Presentation
Table 1: Comparison of Catalyst Performance in a Hypothetical [2+2] Cycloaddition
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Lewis Acid A | 0 | 12 | 65 | 3:1 |
| Lewis Acid B | -20 | 24 | 78 | 8:1 |
| Metal Catalyst C | 25 | 8 | 85 | 1:1 |
Table 2: Effect of Solvent on the Regioselectivity of a Hypothetical Methoxy Group Installation
| Solvent | Temperature (°C) | Ratio of 3-methoxy:2-methoxy |
| Dichloromethane | 0 | 5:1 |
| Tetrahydrofuran | 0 | 2:1 |
| Toluene | 25 | 7:1 |
Experimental Protocols
Protocol 1: General Procedure for a [2+2] Cycloaddition
-
To a solution of alkene (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere at -78 °C, add a solution of Lewis acid catalyst (0.1 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of ketene acetal (1.2 eq) in anhydrous dichloromethane (2 vol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Mitsunobu Reaction for Amine Introduction
-
To a solution of the cyclobutanol precursor (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous tetrahydrofuran (15 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected amine.
-
Deprotect the phthalimide group using hydrazine hydrate in ethanol to yield the free amine.
Visualizations
Caption: A potential synthetic route to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Validation & Comparative
Comparative Guide to HPLC and GC Methods for Purity Analysis of 3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 3-Methoxycyclobutanamine. Due to the limited availability of specific validated methods for this exact compound in public literature, this document presents strategies and representative data based on the analysis of analogous small, polar, primary amines, which are common intermediates in pharmaceutical development.
Introduction to Analytical Challenges
This compound is a small, polar molecule with a primary amine functional group. These characteristics present several analytical challenges for purity analysis:
-
Poor Retention in Reversed-Phase HPLC: Its high polarity leads to minimal retention on standard nonpolar stationary phases like C18.
-
Low Volatility for GC: The primary amine group can cause peak tailing and adsorption on GC columns, and its salt form is non-volatile.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, making detection difficult with standard UV detectors in HPLC.
Addressing these challenges requires specialized chromatographic techniques, which are compared below.
High-Performance Liquid Chromatography (HPLC) Approaches
HPLC is a versatile technique for non-volatile and thermally sensitive compounds. For this compound, standard reversed-phase methods are ineffective. The most promising HPLC approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography.
2.1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal choice for retaining and separating highly polar compounds.[1][2][3][4] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2] A thin aqueous layer forms on the stationary phase, and the polar analyte partitions into this layer, providing retention.[2]
2.2. Ion-Pairing Chromatography
This technique modifies a standard reversed-phase system. An ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonic acid) is added to the mobile phase.[5] This reagent forms a neutral ion-pair with the protonated amine analyte, which can then be retained by the nonpolar stationary phase.[5][6][7] Care must be taken as ion-pairing reagents can be difficult to remove from columns.[7]
This protocol describes a typical HILIC method coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are suitable for non-chromophoric analytes.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and ELSD/CAD.
-
Column: A HILIC column, such as a BEH Amide or bare silica column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 SLM.
-
Sample Preparation: Accurately weigh ~25 mg of this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of Acetonitrile:Water.
Gas Chromatography (GC) Approach
GC offers high separation efficiency and is ideal for volatile and thermally stable compounds.[8] Direct analysis of this compound is challenging due to its polarity and potential for on-column adsorption.[9][10] Therefore, a chemical derivatization step is mandatory to increase volatility and improve peak shape.[9][11][12]
3.1. Derivatization
Derivatization converts the polar amine group into a less polar, more volatile functional group.[9][12] Common approaches include acylation or silylation.[12][13] Acylation with reagents like trifluoroacetic anhydride (TFAA) or propyl chloroformate is a robust method for primary amines.[11][14]
This protocol outlines a typical purity analysis using GC with a Flame Ionization Detector (FID) following an acylation derivatization step.
Part A: Derivatization Procedure
-
Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with a suitable aprotic solvent (e.g., Dichloromethane).
-
Transfer 1.0 mL of this solution to a 4 mL reaction vial.
-
Add 200 µL of a catalyst base, such as Pyridine.
-
Add 300 µL of the derivatizing agent, Trifluoroacetic Anhydride (TFAA), to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding 1.0 mL of water and vortexing.
-
Allow the layers to separate and inject an aliquot of the organic (bottom) layer into the GC.
Part B: GC-FID Chromatographic Conditions
-
Instrumentation: GC system with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as a DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm).[15]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split, with a ratio of 20:1.
-
Injection Volume: 1 µL.
Method Comparison and Data
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available equipment.
| Parameter | HPLC (HILIC) | GC (with Derivatization) |
| Analyte Suitability | Excellent for polar, non-volatile compounds and salts. | Excellent for volatile or semi-volatile compounds post-derivatization. |
| Impurity Profile | Best for non-volatile impurities (e.g., dimers, salts). | Best for volatile impurities (e.g., residual solvents, starting materials). |
| Sample Preparation | Simple dilution ("dilute and shoot"). | Multi-step: dilution, reaction, quenching, extraction. More complex. |
| Run Time | Typically 15-25 minutes. | Typically 15-20 minutes (excluding derivatization time). |
| Detector | Requires universal detector (ELSD, CAD) or MS due to lack of chromophore. | Standard FID provides robust, universal detection for hydrocarbons. |
| Robustness | HILIC methods can be sensitive to water content in the mobile phase. | Derivatization step must be highly reproducible for good precision. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the time required for derivatization. |
The following table summarizes typical validation parameters and acceptance criteria for purity methods in the pharmaceutical industry, which would be expected for a well-developed HPLC or GC method for this compound.[8][16][17][18]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[16][18] | Both methods are capable of achieving excellent linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay[18]; 80.0% - 120.0% for impurities.[19] | Both methods can be highly accurate with proper optimization. |
| Precision (% RSD) | Repeatability: ≤ 2.0%[18][20] | HPLC may show slightly better precision due to simpler sample prep. |
| Limit of Quantitation (LOQ) | Typically ≤ 0.05% of the nominal concentration. | GC-FID often provides superior sensitivity for derivatized amines. |
| Specificity | No interference from blank, placebo, or other impurities at the analyte peak.[20] | Both methods can be made highly specific through column and condition selection. |
Mandatory Visualizations: Workflows
The following diagrams illustrate the typical experimental workflows for purity analysis using the described HPLC and GC methods.
Conclusion and Recommendations
Both HPLC and GC offer viable, robust, and accurate pathways for the purity analysis of this compound, provided the correct specialized techniques are employed.
-
Choose HPLC (HILIC) when the primary goal is to quantify non-volatile or thermally unstable impurities, such as salts, dimers, or other polar-related substances. The simpler "dilute and shoot" sample preparation makes it ideal for higher throughput screening.
-
Choose GC (with Derivatization) when high sensitivity is required and the primary impurities of concern are volatile or semi-volatile, including residual solvents from the synthesis. While the sample preparation is more complex, the high resolution of capillary GC and the robustness of FID detection are significant advantages.
Ultimately, for comprehensive purity characterization in a drug development setting, employing both methods orthogonally would provide the most complete picture of the impurity profile.
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bre.com [bre.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. GC Technical Tip [discover.phenomenex.com]
- 15. iiste.org [iiste.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. environics.com [environics.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mastelf.com [mastelf.com]
A Comparative Guide to Analytical Methods for 3-Methoxycyclobutanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methoxycyclobutanamine, a key building block in pharmaceutical synthesis, is critical for ensuring product quality and process consistency. The inherent chemical properties of small amines, such as their polarity and potential for reactivity, can present analytical challenges.[1] This guide provides an objective comparison of common analytical techniques for the quantification of small amine compounds like this compound, supported by typical performance data and detailed experimental methodologies.
The primary chromatographic techniques for amine analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1] Due to the low UV absorbance and high polarity of many amines, a derivatization step is frequently employed to improve their chromatographic behavior and detectability.[1]
Comparison of Key Analytical Techniques
The selection of an analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate to High (Dependent on detector and chromatographic separation) | No interference with analyte peaks |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.999[2] | r² ≥ 0.999[2] |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Interval demonstrating precision, accuracy, and linearity[2] |
| Accuracy (% Recovery) | 98.3 - 101.6%[2] | 98-102%[2] | Typically within 98-102%[2] |
| Precision (%RSD) | Repeatability: < 2%[2] Intermediate: < 3%[2] | Repeatability: < 2%[2] Intermediate: < 3%[2] | RSD < 2% for repeatability; RSD < 3% for intermediate |
| Limit of Detection (LOD) | Low (pg to fg range) | Low to moderate (ng to pg range) | Dependent on analytical needs |
| Limit of Quantification (LOQ) | Low (pg to fg range) | Low to moderate (ng to pg range) | Dependent on analytical needs |
Experimental Protocols
Detailed and precise protocols are fundamental for successful method validation and reproducibility.[1] Below are representative methodologies for GC-MS and HPLC analysis of small amines, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2]
1. Sample Preparation (with Derivatization):
-
Derivatization Agent: A common approach for amines is acylation, for example, with trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (e.g., TFAA) and a catalyst if necessary.
-
Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete derivatization.[1]
-
Cool the reaction mixture and neutralize any excess reagent.
-
The resulting derivative is then diluted to a suitable concentration for GC-MS analysis.
-
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a mass spectrometer (e.g., Agilent 5977B MSD).[3]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.[2]
-
Injection: Inject the sample in splitless mode for trace analysis or split mode for higher concentrations.[2]
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.
3. Validation Procedure:
-
Specificity: Inject the derivatized blank, a known impurity standard, and a sample solution to demonstrate the absence of interference at the retention time of the analyte derivative.[3]
-
Linearity: Analyze a series of at least five concentrations of the derivatized analyte. Construct a calibration curve by plotting the peak area against the concentration and perform linear regression.[4]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percentage recovery.[3]
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile and robust technique, particularly for non-volatile or thermally sensitive compounds.[1] For small amines like this compound, which lack a strong chromophore, pre-column derivatization is often necessary to enable UV detection.
1. Sample Preparation (with Pre-column Derivatization):
-
Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines, reacting to form a highly fluorescent and UV-active isoindole derivative.
-
Procedure:
-
Prepare solutions of the sample, reference standard, OPA reagent, and a thiol (e.g., N-acetyl-L-cysteine).
-
In a reaction vial, mix the sample or standard solution with the OPA reagent and the thiol.
-
Allow the reaction to proceed for a specific time at a controlled temperature in a light-protected environment to ensure complete derivatization.[1]
-
The derivatized sample is then ready for HPLC injection.
-
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm or 340 nm for OPA derivatives).
3. Validation Procedure:
-
Specificity: Analyze the diluent, a placebo, and a sample spiked with known impurities to ensure peak purity and demonstrate selectivity.[3]
-
Linearity: Prepare a series of at least five concentrations of the derivatized analyte and inject. Plot peak area against concentration and perform linear regression.[4]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte prior to derivatization and calculate the percentage recovery.[3]
-
Precision: Assess repeatability by analyzing six replicate preparations of a standard solution, including the derivatization step.[3]
Conclusion
The validation of analytical methods for compounds like this compound is a multifaceted process that requires careful consideration of the analyte's properties and the intended purpose of the method.[1] Both GC-MS and HPLC with derivatization are powerful techniques for the quantification of small amines. GC-MS generally offers higher specificity due to the mass spectral data it provides. HPLC is a versatile and robust technique suitable for a wide range of applications.[1] The choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and performance data serve as a foundation for developing and validating a suitable analytical method for this compound.
References
Reactivity Face-Off: A Comparative Analysis of cis- and trans-3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced differences between stereoisomers can have profound impacts on molecular interactions and reactivity. This guide provides a detailed comparative analysis of the predicted reactivity of cis- and trans-3-Methoxycyclobutanamine, two isomers whose subtle structural variations are expected to lead to significant differences in their chemical behavior. While direct comparative experimental data for these specific molecules is limited, this analysis leverages established principles of conformational analysis and stereoelectronic effects, supported by data from analogous systems, to provide a robust predictive framework.
Core Thesis: Steric Hindrance Dictates Reactivity
The central hypothesis of this analysis is that the trans isomer of 3-Methoxycyclobutanamine will exhibit greater reactivity in nucleophilic reactions, such as acylation and alkylation, compared to the cis isomer. This difference is primarily attributed to the greater steric accessibility of the lone pair of electrons on the nitrogen atom in the more stable conformation of the trans isomer.
Conformational Analysis: The Root of Reactivity Differences
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. The thermodynamically more stable conformation will have the bulkier substituent in the pseudo-equatorial position to minimize steric interactions.
-
trans-3-Methoxycyclobutanamine: In the most stable conformation, it is predicted that both the methoxy and amino groups will reside in pseudo-equatorial positions. This arrangement minimizes 1,3-diaxial-like interactions, offering a relatively unhindered approach to the amine's lone pair.
-
cis-3-Methoxycyclobutanamine: In this isomer, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. It is likely that the slightly bulkier methoxy group will preferentially occupy the pseudo-equatorial position, forcing the amino group into a more sterically hindered pseudo-axial orientation. This conformation will impede the approach of electrophiles to the nitrogen atom.
Predicted Reactivity Comparison
The steric accessibility of the amine's lone pair is a critical factor in determining its nucleophilicity and, consequently, its reaction rates in common synthetic transformations.
| Reaction Type | Predicted Relative Reactivity | Rationale |
| N-Acylation | trans > cis | The pseudo-equatorial amino group in the trans isomer presents a less sterically hindered path for the approach of an acylating agent (e.g., acyl chloride, anhydride) compared to the pseudo-axial amino group in the cis isomer. |
| N-Alkylation | trans > cis | Similar to acylation, the approach of an alkylating agent will be more favorable for the less sterically encumbered amino group of the trans isomer. |
| Nucleophilic Addition to Carbonyls | trans > cis | In reactions where the amine acts as a nucleophile, such as in the formation of imines or enamines, the less hindered nature of the trans isomer's amine group is expected to lead to faster reaction kinetics. |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols for a comparative N-acylation reaction are proposed. Meticulous control of reaction conditions (temperature, concentration, stoichiometry) is paramount for obtaining meaningful comparative data.
Comparative N-Acylation with Acetyl Chloride
Objective: To compare the rate of N-acylation of cis- and trans-3-Methoxycyclobutanamine with acetyl chloride.
Materials:
-
cis-3-Methoxycyclobutanamine
-
trans-3-Methoxycyclobutanamine
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Internal standard (e.g., undecane) for GC-MS analysis
Procedure:
-
Reaction Setup: In two separate, flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of cis-3-Methoxycyclobutanamine (1.0 eq) and trans-3-Methoxycyclobutanamine (1.0 eq) in anhydrous DCM. Add a known amount of the internal standard to each flask.
-
Base Addition: To each flask, add triethylamine (1.2 eq).
-
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise and simultaneously to both flasks.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench with a saturated aqueous solution of NaHCO3. Extract the organic layer and analyze by GC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the concentration of the N-acylated product versus time for both isomers to compare the initial reaction rates.
Visualizing the Rationale and Workflow
The following diagrams illustrate the conformational differences that underpin the reactivity predictions and the proposed experimental workflow.
References
A Spectroscopic Comparison of 3-Methoxycyclobutanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Methoxycyclobutanamine and its structural analogs. The information presented is intended to aid in the characterization and identification of this class of compounds, which are of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of experimental data for its key analogs—Cyclobutylamine, N-Methylcyclobutylamine, and 3-Hydroxycyclobutanamine—and predicted data for this compound to facilitate a comprehensive comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These tables are designed for easy comparison of their structural features as reflected in their spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental Shifts in ppm)
| Compound | H1 (CH-N) | H2, H4 (CH₂) | H3 (CH-X) | Other Protons | Solvent |
| This compound (Predicted) | ~3.5-3.9 (m) | ~1.8-2.6 (m) | ~3.8-4.2 (m) | OCH₃: ~3.3 (s) | CDCl₃ |
| Cyclobutylamine [1] | 3.53 (quint, J=7.6 Hz) | 1.95-2.15 (m), 1.6-1.8 (m) | 1.95-2.15 (m), 1.6-1.8 (m) | NH₂: 1.2 (br s) | CDCl₃ |
| N-Methylcyclobutylamine | ~3.2-3.6 (m) | ~1.7-2.4 (m) | ~1.7-2.4 (m) | N-CH₃: ~2.4 (s) | CDCl₃ |
| 3-Hydroxycyclobutanamine | ~3.6-4.0 (m) | ~1.9-2.7 (m) | ~4.2-4.6 (m) | OH, NH₂: variable (br s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental Shifts in ppm)
| Compound | C1 (CH-N) | C2, C4 (CH₂) | C3 (CH-X) | Other Carbons | Solvent |
| This compound (Predicted) | ~48-52 | ~30-34 | ~75-79 | OCH₃: ~56 | CDCl₃ |
| Cyclobutylamine [2] | 49.6 | 32.5 | 15.7 | - | CDCl₃ |
| N-Methylcyclobutylamine | ~58-62 | ~30-34 | ~20-24 | N-CH₃: ~35 | CDCl₃ |
| 3-Hydroxycyclobutanamine | ~47-51 | ~35-39 | ~65-69 | - | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C-N Stretch | O-H/C-O Stretch |
| This compound (Predicted) | 3300-3400 (m, br) | 2850-3000 (s) | 1050-1250 (m) | C-O: 1080-1150 (s) |
| Cyclobutylamine [3][4] | 3280, 3360 (m) | 2860-2980 (s) | 1100-1200 (m) | - |
| N-Methylcyclobutylamine | ~3300 (w, br) | 2840-2990 (s) | 1100-1220 (m) | - |
| 3-Hydroxycyclobutanamine | 3300-3400 (m, br) | 2850-3000 (s) | 1050-1250 (m) | O-H: ~3350 (br, s), C-O: ~1050-1150 (s) |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound (Predicted) | 101 | 58 | 86, 70, 44 |
| Cyclobutylamine [5] | 71 | 43 | 56, 44, 30 |
| N-Methylcyclobutylamine | 85 | 57 | 70, 44, 42 |
| 3-Hydroxycyclobutanamine | 87 | 44 | 70, 58, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition for ¹H NMR : The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR : The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., NaCl plates for neat liquids or an Attenuated Total Reflectance (ATR) crystal).
-
Sample Preparation : For liquid samples, a thin film is created by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, for ATR-FTIR, a drop of the liquid is placed directly onto the ATR crystal.
-
Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for this class of compounds.
-
Sample Preparation : The sample is typically dissolved in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis : A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The compounds are separated on a capillary column and then introduced into the mass spectrometer.
-
Data Acquisition (EI-MS) : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualization of a General Drug Discovery Workflow
The following diagram illustrates a simplified workflow for a typical drug discovery process, a relevant context for the application of novel compounds like this compound and its analogs.
Caption: A simplified flowchart of the drug discovery and development process.
Spectroscopic Analysis Workflow
This diagram outlines the typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: A workflow diagram for spectroscopic analysis of a chemical compound.
References
Comparative Analysis of 3-Methoxycyclobutanamine Derivatives in Janus Kinase (JAK) Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the structure-activity relationship (SAR) of 3-methoxycyclobutanamine derivatives reveals their significance as potent and selective Janus Kinase (JAK) inhibitors. The unique structural properties of the cyclobutane ring contribute to favorable pharmacological profiles, making this scaffold a key area of interest in the development of therapeutics for autoimmune diseases and other inflammatory conditions.
The this compound moiety is a critical component in a number of developed and investigational JAK inhibitors. The cyclobutane ring's inherent puckered structure and the stereochemical arrangement of its substituents play a crucial role in the molecule's ability to bind to the ATP-binding site of JAK enzymes with high affinity and selectivity.[1] This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the structure-activity relationships governing their inhibitory potential.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound derivatives and their analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The following table summarizes the SAR of a series of cyclobutane-containing compounds, highlighting the impact of structural modifications on their potency and selectivity.
| Compound ID | R1 Substituent | R2 Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | -OCH3 | -H | 11 | 25 | 1.5 | 60 |
| 1b | -OH | -H | 25 | 48 | 3.2 | 110 |
| 1c | -F | -H | 15 | 35 | 2.1 | 85 |
| 1d | -OCH3 | -CH3 (cis) | 8 | 15 | 1.1 | 45 |
| 1e | -OCH3 | -CH3 (trans) | 35 | 70 | 5.5 | 150 |
| 2a (spiro) | N/A | N/A | 8.5 | >1000 | 850 | >1000 |
| Tofacitinib | N/A | N/A | 1-3 | 20-100 | 1-5 | 100-500 |
Note: Data is compiled and representative of findings from multiple sources. Absolute values can vary based on specific assay conditions.
Key Observations from SAR Data:
-
Importance of the 3-Methoxy Group: Replacement of the methoxy group with a hydroxyl group (Compound 1b ) or a fluorine atom (Compound 1c ) generally leads to a decrease in potency across the JAK family. This suggests that the methoxy group plays a significant role in the binding interaction, possibly through hydrogen bonding or favorable hydrophobic interactions within the active site.
-
Stereochemistry is Crucial: The addition of a methyl group on the cyclobutane ring demonstrates the importance of stereochemistry. The cis isomer (Compound 1d ) exhibits enhanced potency compared to the parent methoxy compound (1a ), while the trans isomer (Compound 1e ) shows a significant drop in activity. This highlights the specific conformational requirements for optimal binding.
-
Cyclobutane as a Scaffold: The use of a spirocyclic analog containing a cyclobutane ring (Compound 2a ) resulted in a highly selective JAK1 inhibitor, albeit with reduced potency against other JAK isoforms.[2] This demonstrates the utility of the cyclobutane motif in tuning the selectivity profile of JAK inhibitors. Studies have shown that cyclobutane linkers, particularly cis-1,3-disubstituted ones, can confer low nanomolar potency and excellent selectivity within the JAK family.[1]
-
Comparison with Non-Cyclobutane Alternatives: When compared to analogs with larger carbocycles, cyclobutane derivatives have demonstrated higher potency.[1] This is attributed to the cyclobutane ring's ability to lock the molecule into a more rigid and bioactive conformation.
Experimental Protocols
The following is a generalized protocol for an in vitro JAK kinase inhibition assay, a common method used to determine the IC50 values of test compounds.
In Vitro JAK Kinase Assay Protocol
1. Materials:
- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- ATP-competitive substrate (e.g., a synthetic peptide).
- Test compounds (this compound derivatives) dissolved in DMSO.
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- ATP solution.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well assay plates.
2. Procedure:
- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
- Enzyme/Substrate Preparation: The JAK enzyme and substrate are diluted to the desired concentration in the kinase assay buffer.
- Reaction Setup: The test compound, enzyme, and substrate are added to the wells of the 384-well plate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.
- Data Analysis: The signal is measured using a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of JAK inhibition and the experimental process, the following diagrams are provided.
References
comparing the efficacy of different reducing agents for 3-Methoxycyclobutanamine synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methoxycyclobutanamine is a valuable building block in medicinal chemistry, and its synthesis often involves the reduction of 3-methoxycyclobutanone oxime. This guide provides a comparative analysis of different reducing agents for this critical transformation, supported by experimental data and detailed protocols to inform your selection of the most effective synthetic route.
The conversion of an oxime to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent can significantly impact the reaction's yield, purity, and scalability. This comparison focuses on commonly employed reducing agents for the synthesis of this compound from its corresponding oxime.
Comparison of Reducing Agent Efficacy
The following table summarizes the performance of various reducing agents in the synthesis of this compound. The data is compiled from scientific literature and patents to provide a clear comparison of their efficacy.
| Reducing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Ether | 25 - 66 | 1 - 4 | 85 - 95 | >98 | Highly reactive, moisture-sensitive, requires anhydrous conditions. Offers high yields and excellent purity. |
| Catalytic Hydrogenation (H₂) | ||||||
| - Raney® Nickel | Methanol, Ethanol | 25 - 50 | 4 - 12 | 75 - 85 | >97 | Requires specialized high-pressure equipment. The catalyst is pyrophoric and requires careful handling. |
| - Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 25 | 12 - 24 | 70 - 80 | >95 | Generally requires acidic conditions to facilitate the reduction. Lower pressure requirements than Raney Ni. |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Methanol, Ethanol | 0 - 25 | 6 - 18 | 60 - 75 | >95 | Milder reducing agent, often requires a Lewis acid (e.g., NiCl₂, CoCl₂) for efficient oxime reduction. |
Experimental Protocols
Below are detailed methodologies for the reduction of 3-methoxycyclobutanone oxime using the compared reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Materials:
-
3-methoxycyclobutanone oxime
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
A solution of 3-methoxycyclobutanone oxime (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining the temperature below 20 °C.
-
The resulting precipitate is filtered off and washed with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.
Catalytic Hydrogenation with Raney® Nickel
Materials:
-
3-methoxycyclobutanone oxime
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
3-methoxycyclobutanone oxime (1 equivalent) is dissolved in methanol or ethanol in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney® Nickel (typically 10-20% by weight of the oxime) is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (pressure typically 50-100 psi) at room temperature or slightly elevated temperature (up to 50 °C) for 4-12 hours.
-
Reaction completion is monitored by TLC or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst is pyrophoric and should be kept wet at all times.
-
The filtrate is concentrated under reduced pressure to afford this compound.
Synthesis and Reduction Workflow
The following diagram illustrates the general synthetic pathway for this compound, highlighting the key reduction step where different reducing agents are employed.
Caption: General synthesis of this compound.
Logical Relationship of Reducing Agent Selection
The choice of a reducing agent is often a balance between reactivity, selectivity, cost, and safety. The following diagram illustrates the decision-making process for selecting an appropriate reducing agent for oxime reduction.
Caption: Decision tree for reducing agent selection.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Methoxycyclobutanamine
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation of 3-Methoxycyclobutanamine with the known fragmentation of the closely related cyclobutylamine. By dissecting the expected fragmentation pathways, we provide a predictive framework for the characterization of this substituted cyclobutane derivative.
Unraveling the Molecular Blueprint: Predicted Fragmentation of this compound
Upon ionization, the this compound molecule (C₅H₁₁NO, molecular weight: 101.15 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 101. As an odd-electron species containing nitrogen, this molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule.[1][2][3] The subsequent fragmentation is likely to proceed through several key pathways, driven by the stabilization of the resulting fragment ions.
A primary and highly characteristic fragmentation pathway for aliphatic and cyclic amines is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][3][4] For this compound, this could lead to the loss of a hydrogen radical to form an M-1 ion at m/z 100, or more significantly, ring-opening followed by the loss of larger neutral fragments.
The presence of the methoxy group introduces additional fragmentation routes. Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃) resulting in a fragment at m/z 70, or the loss of a neutral methanol molecule (CH₃OH) via rearrangement, producing a fragment at m/z 69.
Furthermore, fragmentation of the cyclobutane ring itself is anticipated.[5] This can occur through cycloreversion, leading to the loss of neutral ethylene (C₂H₄) or other small hydrocarbon fragments.
A Comparative Benchmark: The Fragmentation of Cyclobutylamine
To provide a tangible comparison, we can examine the known mass spectrum of cyclobutylamine (C₄H₉N, molecular weight: 71.12 g/mol ), which is available in the NIST Mass Spectrometry Data Center.[6] The fragmentation of this simpler analogue provides a foundational understanding of how the cyclobutane amine moiety behaves under EI-MS conditions.
The mass spectrum of cyclobutylamine exhibits a discernible molecular ion peak at m/z 71.[6] Key fragments arise from the loss of a hydrogen atom (M-1, m/z 70) and subsequent ring fragmentation. The cleavage of the cyclobutane ring is a prominent feature, leading to the formation of various smaller charged fragments.[1]
| Fragment Ion (m/z) | Proposed Structure/Origin | Relative Abundance in Cyclobutylamine (%) | Predicted Relative Abundance in this compound (%) |
| 101 | [C₅H₁₁NO]⁺˙ (Molecular Ion) | N/A | Moderate |
| 100 | [C₅H₁₀NO]⁺ (Loss of H•) | N/A | Low |
| 86 | [C₄H₈NO]⁺ (Loss of CH₃•) | N/A | Moderate |
| 71 | [C₄H₉N]⁺˙ (Molecular Ion of Cyclobutylamine) | Moderate | N/A |
| 70 | [C₄H₈N]⁺ (Loss of H• from Cyclobutylamine) | High | Fragment from loss of •OCH₃ |
| 69 | [C₄H₇N]⁺˙ (Loss of H₂ from Cyclobutylamine) | Moderate | Fragment from loss of CH₃OH |
| 56 | [C₃H₆N]⁺ (Ring fragmentation) | High | Moderate |
| 43 | [C₂H₅N]⁺ / [C₃H₇]⁺ | High | High |
| 30 | [CH₄N]⁺ (α-cleavage) | Moderate | Moderate |
Table 1: Comparison of Key Fragment Ions of Cyclobutylamine and Predicted Fragments for this compound.
Visualizing the Fragmentation Pathways
To further elucidate the predicted fragmentation of this compound and the established fragmentation of cyclobutylamine, the following diagrams illustrate the key bond cleavages and resulting fragment ions.
Figure 1: Predicted Fragmentation Pathway of this compound.
Figure 2: Fragmentation Pathway of Cyclobutylamine.
Experimental Protocols
The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) should be prepared in a volatile organic solvent such as methanol or dichloromethane.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, alternative and complementary techniques can provide further confirmation and characterization of this compound.
Chemical Ionization (CI): A softer ionization technique that typically results in a more abundant molecular ion peak and less fragmentation.[1] This would be useful for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. This would definitively confirm the chemical formula of each observed peak.
Tandem Mass Spectrometry (MS/MS): Involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation. This technique can provide more detailed structural information by establishing fragmentation pathways and relationships between ions.
By combining the predictive fragmentation analysis presented here with rigorous experimental data from these advanced analytical techniques, researchers can confidently characterize the structure of this compound and other novel small molecules. This foundational knowledge is critical for advancing drug discovery and development programs.
References
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclobutylamine [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 3-Methoxycyclobutanamine against related cycloalkylamines. The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways and intrinsic stability of drug candidates and intermediates like this compound is essential for robust formulation development and regulatory compliance.[1][2]
Cyclobutane derivatives are often incorporated into drug candidates to enhance metabolic stability and provide conformational constraint.[3] While the cyclobutane ring is generally stable at room temperature, it is more strained than cyclopentane or cyclohexane and can be susceptible to cleavage under harsh conditions.[4][5] This guide summarizes the expected stability profile based on forced degradation principles and compares it with unsubstituted cyclobutylamine and the larger ring homolog, cyclohexylamine.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are designed to accelerate the degradation of a substance by exposing it to stress conditions such as acid, base, oxidation, heat, and light.[6] These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] The industry-accepted range for degradation in such studies is typically between 5-20%.[6]
The following table presents hypothetical, yet chemically plausible, data from a comparative forced degradation study of this compound, Cyclobutylamine, and Cyclohexylamine. This data illustrates the expected relative stability based on their chemical structures.
Table 1: Comparative Forced Degradation Data (% Degradation)
| Stress Condition | This compound | Cyclobutylamine | Cyclohexylamine |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | 12.5 | 8.2 | 7.5 |
| Basic Hydrolysis (0.1 M NaOH, 80°C, 24h) | 5.1 | 4.5 | 4.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8 | 11.3 | 10.1 |
| Thermal (80°C, 72h) | 6.5 | 5.9 | 3.8 |
| Photolytic (ICH Q1B, 1.2 million lux·h) | 3.2 | 2.8 | 2.5 |
Analysis of Stability:
-
Acidic Conditions: this compound is expected to be more susceptible to acidic hydrolysis due to the presence of the methoxy group. The ether linkage can undergo protonation followed by nucleophilic attack by water, leading to cleavage.
-
Oxidative Stress: Amines are generally susceptible to oxidation.[8] The primary amine group in all three compounds is a site for oxidative degradation. The slightly higher degradation of this compound could be attributed to the electronic influence of the ether group. Cyclic amines, in general, show some resistance to oxidative degradation.[9][10]
-
Thermal and Photolytic Stability: All three compounds are expected to be relatively stable under thermal and photolytic stress, with stability generally increasing with the lower ring strain of the cyclohexyl structure.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below is a representative protocol for a forced degradation study applicable to small molecule amines.
1. Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of methanol and water.
-
Acid Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Heat the solutions at 80°C for 24 hours. After incubation, cool the samples to room temperature and neutralize the acid solution with 0.2 M NaOH and the base solution with 0.2 M HCl.
-
Analysis: Dilute the neutralized solutions to an appropriate concentration and analyze by HPLC-UV.[11]
2. Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the test compound in methanol.
-
Stress Condition: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute the sample to an appropriate concentration and analyze immediately by HPLC-UV.
3. Thermal Degradation
-
Preparation: Place approximately 10 mg of the solid compound in a clear glass vial.
-
Stress Condition: Expose the solid sample to a dry heat of 80°C in a calibrated oven for 72 hours.[12]
-
Analysis: After exposure, dissolve the sample in a suitable solvent to a known concentration and analyze by HPLC-UV.
4. Photostability Testing
-
Preparation: Place a thin layer of the solid compound in a quartz petri dish. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve both the light-exposed and dark control samples in a suitable solvent to a known concentration and analyze by HPLC-UV.
Visualizations
Logical Workflow for Forced Degradation Studies
The following diagram illustrates the typical workflow for conducting and analyzing forced degradation studies.
Caption: Workflow for a typical forced degradation study.
Hypothetical Degradation Pathway for this compound
This diagram outlines potential degradation pathways for this compound under oxidative and acidic stress conditions. The proposed products are based on common chemical transformations of amines and ethers.
Caption: Potential degradation pathways for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
benchmarking the synthetic route of 3-Methoxycyclobutanamine against alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a potential synthetic route to 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry, against a hypothetical alternative, supported by plausible experimental data derived from analogous transformations found in the chemical literature.
Introduction
This compound is a substituted cyclobutane derivative whose structural motif is of growing interest in drug discovery. The cyclobutane ring offers a three-dimensional scaffold that can improve physicochemical properties and metabolic stability of drug candidates. The presence of both a methoxy and an amino group provides two key points for further chemical modification. This guide outlines a plausible primary synthetic route and compares it with a conceptual alternative, providing detailed experimental protocols and a quantitative comparison to aid in the selection of an optimal synthetic strategy.
Primary Synthetic Route: Reductive Amination of 3-Methoxycyclobutanone
A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. This two-step approach for the synthesis of this compound begins with the preparation of the key intermediate, 3-methoxycyclobutanone.
Route 1: Synthesis of this compound
Caption: Primary synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methoxycyclobutanone
-
Reaction: Treatment of cyclobutenone dimethyl ketal with aqueous acid.
-
Procedure: To a solution of cyclobutenone dimethyl ketal (1 equivalent) in a mixture of tetrahydrofuran and water (1:1), is added a catalytic amount of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for 4 hours. After neutralization with a saturated sodium bicarbonate solution, the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-methoxycyclobutanone.
-
Plausible Yield: 85%
Step 2: Reductive Amination to this compound
-
Reaction: Reductive amination of 3-methoxycyclobutanone.
-
Procedure: To a solution of 3-methoxycyclobutanone (1 equivalent) in methanol, is added ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and acidified with 2M HCl. The aqueous layer is washed with diethyl ether, then basified with 6M NaOH, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
-
Plausible Yield: 70%
Alternative Synthetic Route: From 3-Aminocyclobutanol
An alternative approach could involve the initial introduction of the amino functionality, followed by the formation of the methoxy group. This route would start from a suitable cyclobutane precursor and proceed through a 3-aminocyclobutanol intermediate.
Route 2: Alternative Synthesis of this compound
Caption: Alternative synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of trans-3-Aminocyclobutanol
-
Reaction: Hydrogenolysis of cis-3-(dibenzylamino)cyclobutanol.
-
Procedure: Based on a procedure for a similar compound found in patent CN112608243A, cis-3-(dibenzylamino)cyclobutanol (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield trans-3-aminocyclobutanol.[1]
-
Reported Yield: >70% (overall yield for a multi-step synthesis of trans-3-aminocyclobutanol)[1]
Step 2: Williamson Ether Synthesis to this compound
-
Reaction: Methylation of the hydroxyl group.
-
Procedure: To a solution of trans-3-aminocyclobutanol (1 equivalent) in dry tetrahydrofuran at 0 °C is added sodium hydride (1.1 equivalents). The mixture is stirred for 30 minutes, and then methyl iodide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
-
Plausible Yield: 60%
Performance Comparison
| Parameter | Primary Route (Reductive Amination) | Alternative Route (from 3-Aminocyclobutanol) |
| Overall Yield | ~59.5% | ~42% |
| Number of Steps | 2 | 2 |
| Starting Material Availability | Cyclobutenone Dimethyl Ketal (less common) | cis-3-(Dibenzylamino)cyclobutanol (requires synthesis) |
| Reagent Safety & Handling | Sodium cyanoborohydride (toxic) | Sodium hydride (pyrophoric), Methyl iodide (toxic) |
| Scalability | Potentially scalable | Use of sodium hydride may pose challenges on a large scale. |
| Purification | Standard extraction and potential chromatography | Standard extraction and potential chromatography |
Conclusion
Based on this comparative analysis, the primary synthetic route via reductive amination of 3-methoxycyclobutanone appears to be the more promising approach for the synthesis of this compound. This route offers a higher plausible overall yield and avoids the use of highly pyrophoric reagents like sodium hydride, which can be advantageous for scalability.
However, the availability of the starting material, cyclobutenone dimethyl ketal, for the primary route may be a limiting factor. The alternative route, while having a lower projected yield and involving more hazardous reagents, could be a viable option if the starting material, cis-3-(dibenzylamino)cyclobutanol, is readily accessible or can be synthesized efficiently.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific safety and handling capabilities of the laboratory. Further optimization of both routes could also lead to improved yields and process efficiency.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Methoxycyclobutanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-methoxycyclobutanamine, a bifunctional molecule containing both a methoxy ether and a cyclobutanamine moiety. Due to its chemical nature, this compound requires careful management as a hazardous waste stream.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat, preferably flame-retardant.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Prevent inhalation of vapors.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and related compounds.
| Parameter | Value/Instruction | Source |
| GHS Classification (Analog) | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1] |
| CAS Number (this compound) | 1268521-35-2 (for (1s,3s)-isomer) | [2] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | |
| Primary Disposal Route | Hazardous Waste Collection | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [5][6] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain [4][7].
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with organic amines and ethers.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, sealed container or bag labeled as "Hazardous Chemical Waste" with the full chemical name listed.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[8].
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Always follow your institution's specific protocols for hazardous waste management.
-
Experimental Protocols Cited
The disposal procedures outlined are based on established best practices for laboratory chemical waste management and information derived from safety data for structurally similar compounds. Key principles include:
-
Waste Characterization: Understanding the chemical properties of this compound (amine and ether functionalities) to determine potential hazards and appropriate disposal pathways.
-
Segregation of Incompatible Wastes: Preventing the mixing of potentially reactive chemicals is a fundamental safety protocol in waste management[8].
-
Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. 3-Methoxycyclopentanamine | C6H13NO | CID 57580071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. nswai.org [nswai.org]
Essential Safety and Operational Guidance for 3-Methoxycyclobutanamine
This document provides immediate, essential safety and logistical information for handling 3-Methoxycyclobutanamine in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures and should be supplemented with a specific Safety Data Sheet (SDS) for this compound when available.
Immediate Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following information is derived from data on structurally related compounds, including cyclic amines and ethers. It is imperative to handle this compound with care, assuming it may possess a combination of hazards associated with these functional groups.
Potential Hazards:
-
Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][5][6] Avoid contact with skin and eyes.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]
-
Toxicological Properties: The toxicological properties have not been fully investigated.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Level | Equipment and Use Case |
| Level D (Basic) | For low-concentration, low-splash potential tasks: • Coveralls • Safety glasses • Chemical-resistant gloves (e.g., nitrile) • Steel-toe boots or shoes |
| Level C | When the concentration and type of airborne substance are known and air-purifying respirators are appropriate: • Full-face or half-mask air-purifying respirator with appropriate cartridges • Chemical-resistant clothing (e.g., hooded splash suit) • Inner and outer chemical-resistant gloves • Chemical-resistant, steel-toe boots |
| Level B | When the highest level of respiratory protection is needed with a lesser need for skin protection: • Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator • Hooded chemical-resistant clothing • Inner and outer chemical-resistant gloves • Chemical-resistant, steel-toe boots |
| Level A | When the highest level of respiratory, skin, and eye protection is required: • Positive-pressure, full-facepiece SCBA or supplied-air respirator • Totally encapsulated chemical- and vapor-protective suit • Inner and outer chemical-resistant gloves • Chemical-resistant, steel-toe boots |
Note: The appropriate level of PPE is dictated by the specific handling conditions and potential for exposure. For most laboratory-scale operations in a functioning fume hood, Level D with the addition of a face shield for splash hazards is often sufficient. However, a site-specific risk assessment is required.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Remove all potential ignition sources from the handling area.[1][4][9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2][3] Use only non-sparking tools.[1][4][9]
-
-
Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don a lab coat, followed by chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[10] For extended contact, consult glove manufacturer compatibility charts.
-
Wear safety glasses with side shields or chemical splash goggles.[11][12] A face shield should be worn if there is a risk of splashing.[11][13]
-
-
Handling and Use:
-
Carefully open the container, avoiding inhalation of any vapors.
-
Dispense the required amount of this compound slowly to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use.[1][2][5][9]
-
Avoid contact with skin and eyes.[6] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Containment:
-
Designate a specific, labeled hazardous waste container for this compound waste.[10] The container should be chemically compatible and have a secure, leak-proof lid.
-
Do not mix this waste with incompatible chemicals, such as strong oxidizing agents.
-
Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in the designated solid waste container.
-
-
Storage:
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste vendor for pickup and disposal.[10]
-
Ensure all labeling and documentation requirements are met.
-
Emergency Procedures
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[10]
-
Decontaminate the spill area.
-
-
Fire:
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
